Product packaging for (+)-Matairesinol(Cat. No.:CAS No. 120409-94-1)

(+)-Matairesinol

Cat. No.: B191793
CAS No.: 120409-94-1
M. Wt: 358.4 g/mol
InChI Key: MATGKVZWFZHCLI-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(+)-Matairesinol is a dibenzylbutyrolactone lignan, a natural polyphenol found in sources like flaxseeds and sesame seeds, with a chemical formula of C20H22O6 and a molecular weight of 358.39 g·mol⁻¹ . This compound has demonstrated significant, multi-faceted research value in oncology, showing potent anticancer activity across various aggressive cancer types. Its mechanisms of action include inducing mitochondrial dysfunction, evidenced by mitochondrial membrane depolarization and disruption of calcium homeostasis, leading to apoptosis in pancreatic ductal adenocarcinoma cells . In prostate cancer models, this compound targets key hubs in cancer networks, such as EGFR, AKT1, and MET, and inhibits metastatic progression by modulating processes like the epithelial-mesenchymal transition . Furthermore, it reprograms lipid metabolism, a crucial pathway in cancer progression, in androgen-independent prostate cancer cells . Beyond direct anticancer effects, recent studies highlight its immunomodulatory potential. In triple-negative breast cancer, it repolarizes tumor-supporting M2 macrophages to the tumor-fighting M1 phenotype, thereby inducing apoptosis in cancer cells . Related research on its monoglucoside form also shows it can activate the STING signaling pathway to boost type I interferon production, indicating potential application in antiviral immunity research . These diverse mechanisms, coupled with evidence of synergistic effects with standard chemotherapeutic agents like 5-Fluorouracil , position this compound as a promising candidate for developing novel therapeutic strategies and for use in mechanistic studies on cancer, metabolism, and immunology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O6 B191793 (+)-Matairesinol CAS No. 120409-94-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATGKVZWFZHCLI-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466351
Record name rac Matairesinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120409-94-1
Record name rac Matairesinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Extraction of (+)-Matairesinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matairesinol, a dibenzylbutyrolactone lignan, has garnered significant attention within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its prevalence in various plant species. Furthermore, this document presents a thorough examination of the primary extraction and purification methodologies, offering detailed experimental protocols for solvent extraction, alkaline and enzymatic hydrolysis, and centrifugal partition chromatography. Quantitative data on the yield and purity of this compound from different sources and extraction techniques are summarized in tabular format for comparative analysis. Finally, this guide includes a visualization of a key signaling pathway influenced by this compound, offering insights into its mechanism of action.

Natural Sources of this compound

This compound is distributed throughout the plant kingdom, with notable concentrations found in specific families and species. The primary sources for the commercial and research-scale extraction of this lignan are detailed below.

Table 1: Prominent Natural Sources of this compound

Plant SpeciesFamilyPlant PartThis compound Content (mg/100g dry weight)Reference(s)
Forsythia koreanaOleaceaeFruits55.2 mg/g (in ethanol extract)[1]
Forsythia × intermediaOleaceaeCell Suspension Culture1000 - 2700[2][3]
Forsythia viridissimaOleaceaeFruits55.2 mg/g (in ethanol extract)[1]
Linum usitatissimum (Flaxseed)LinaceaeSeeds0.55 - 52.02[4][5]
Picea abies (Norway Spruce)PinaceaeKnotwoodPresent, but hydroxymatairesinol is predominant[6][7][8][9][10]

Forsythia species, particularly the fruits, are a rich source of this compound[1][11]. Cell suspension cultures of Forsythia × intermedia have also been shown to accumulate high levels of this lignan[2][3]. Flaxseed (Linum usitatissimum) is another significant dietary source, although the concentration can vary widely depending on the cultivar and processing[4][5]. While Norway spruce (Picea abies) knotwood contains a variety of lignans, it is a primary source of hydroxymatairesinol, a precursor to matairesinol[6][7][8][9][10].

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural sources involve several techniques, each with its own set of advantages and limitations. The choice of method often depends on the starting material, desired purity, and scale of operation.

Solvent Extraction

Solvent extraction is a fundamental technique for isolating lignans from plant matrices. The choice of solvent is critical and is based on the polarity of the target compound. Aqueous mixtures of alcohols, such as ethanol and methanol, are commonly employed for the extraction of both lignan aglycones and their more polar glycosides[12][13].

Experimental Protocol: Ethanolic Extraction from Forsythia viridissima Fruits [1]

  • Material Preparation: Dry the fruits of Forsythia viridissima and grind them into a fine powder.

  • Extraction: Macerate 4 g of the dried fruit powder with 40 mL of ethanol. Repeat the extraction three times to ensure maximum recovery.

  • Filtration and Concentration: Combine the ethanolic extracts and filter to remove solid plant material. Concentrate the filtrate under reduced pressure to obtain a crude extract.

  • Further Purification: The crude extract can be further purified using chromatographic techniques as described in subsequent sections.

Hydrolysis Techniques

In many plants, this compound exists in glycosidic forms or as part of complex polymers. Hydrolysis is therefore a crucial step to liberate the free aglycone.

Alkaline hydrolysis is effective in cleaving ester linkages within lignan complexes, a common occurrence in sources like flaxseed[12].

Experimental Protocol: Alkaline Hydrolysis of Flaxseed Meal [14]

  • Initial Extraction: Contact substantially oil-free flaxseed meal with a mixture of methanol or ethanol and water to extract the lignan complexes.

  • Concentration: Separate the residual solids and concentrate the lignan-rich solvent by removing the solvent.

  • Hydrolysis: Subject the resulting lignan concentrate to base-catalyzed hydrolysis. This can be performed in an aqueous system.

  • Neutralization and Purification: Neutralize the hydrolyzed solution and proceed with further purification steps such as liquid-liquid partitioning or ion exchange chromatography.

Enzymatic hydrolysis offers a milder and more specific alternative to chemical hydrolysis for releasing lignans from their glycosidic forms. Enzymes like β-glucosidase can be employed to cleave the sugar moieties. A combination of enzymes can also be used to produce matairesinol from its precursors with high yields[15][16].

Experimental Protocol: Enzymatic Conversion of Secoisolariciresinol Diglucoside (SDG) to Matairesinol [15]

  • Enzyme System: Utilize a combination of a glucosidase, a secoisolariciresinol dehydrogenase, and a glucose dehydrogenase.

  • Reaction Conditions: The specific reaction conditions (e.g., pH, temperature, enzyme concentration) should be optimized for the chosen enzymes. The presence of glucose dehydrogenase provides the necessary reducing power for the conversion of secoisolariciresinol to matairesinol.

  • Yield: This enzymatic approach can achieve conversion yields of over 70%.

  • Purification: The resulting matairesinol can be purified from the reaction mixture using standard chromatographic techniques.

Centrifugal Partition Chromatography (CPC)

Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that is highly effective for the separation and purification of natural products, including this compound. It avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of the target compound[17][18][19].

Experimental Protocol: Purification of this compound from Forsythia koreana Extract [20]

  • Sample Preparation: Obtain a partially purified extract from Forsythia koreana.

  • CPC System: Utilize a centrifugal partition chromatograph.

  • Solvent System: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water in a 5:5:5:5 (v/v) ratio.

  • Separation: Apply the extract to the CPC system and perform the separation.

  • Fraction Collection and Analysis: Collect the fractions and analyze them for the presence and purity of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC). This method has been shown to yield this compound with a purity of over 90%.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the yield and purity of this compound obtained through various extraction and purification methods.

Table 2: Yield and Purity of this compound from Various Extraction Methods

Plant SourceExtraction MethodYieldPurityReference(s)
Forsythia koreanaCentrifugal Partition ChromatographyNot explicitly stated, but successful separation achieved> 90%[20]
Flaxseed (Linum usitatissimum)Ethanolic Extraction followed by HydrolysisYield of SDG polymer: 2.7% of defatted meal massNot specified for matairesinol[21]
Precursor (SDG)Enzymatic Conversion> 70% conversion to matairesinolNot specified[15]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Extraction and Purification

The following diagram illustrates a general workflow for the extraction and purification of this compound from a plant source.

Extraction_Workflow A Plant Material (e.g., Forsythia fruits) B Grinding and Drying A->B C Solvent Extraction (e.g., Ethanol) B->C D Filtration C->D E Crude Extract D->E F Hydrolysis (Alkaline or Enzymatic) E->F G Hydrolyzed Extract F->G H Centrifugal Partition Chromatography (CPC) G->H I Purified this compound H->I

Caption: General workflow for the extraction and purification of this compound.

Signaling Pathway of this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells, in part, through the inhibition of the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell survival and proliferation.

Apoptosis_Pathway Matairesinol This compound PI3K PI3K Matairesinol->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound, leading to apoptosis.

Conclusion

This technical guide has provided a detailed overview of the natural sources and extraction methods for this compound. The information presented, including quantitative data and experimental protocols, is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development. The elucidation of its mechanism of action, such as the inhibition of the PI3K/Akt pathway, further underscores the therapeutic potential of this promising lignan. Continued research into optimizing extraction and purification processes, as well as further exploration of its biological activities, will be crucial for the translation of this compound into clinical applications.

References

The Biosynthesis of (+)-Matairesinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the biosynthetic pathway of (+)-matairesinol across various plant species, detailing the enzymatic steps, regulatory networks, and experimental methodologies for scientific and drug development professionals.

Introduction

This compound, a dibenzylbutyrolactone lignan, is a plant secondary metabolite of significant interest to the pharmaceutical and nutraceutical industries due to its diverse biological activities, including anticancer, antioxidant, and phytoestrogenic properties. Found in a variety of plant species, its biosynthesis is a complex process originating from the phenylpropanoid pathway. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, offering detailed experimental protocols, quantitative data, and visualizations of the regulatory signaling pathways to aid researchers in its study and potential exploitation.

The Core Biosynthetic Pathway

The biosynthesis of this compound begins with the ubiquitous precursor L-phenylalanine and proceeds through the general phenylpropanoid pathway to produce monolignols, primarily coniferyl alcohol. The subsequent steps, unique to lignan formation, involve oxidative coupling and a series of reductive and oxidative enzymatic reactions.

The key steps in the biosynthesis of this compound are as follows:

  • Oxidative Coupling of Coniferyl Alcohol: Two molecules of coniferyl alcohol undergo oxidative radicalization, a reaction catalyzed by peroxidases or laccases.[1]

  • Stereoselective Radical Coupling: The resulting radicals are stereoselectively coupled to form (+)-pinoresinol. This crucial step is guided by dirigent proteins (DPs), which ensure the correct stereochemistry of the resulting lignan.[2][3] In the absence of DPs, a racemic mixture of products is formed.

  • Reduction to (+)-Lariciresinol: (+)-Pinoresinol is then reduced to (+)-lariciresinol by the enzyme pinoresinol-lariciresinol reductase (PLR).[4] This enzyme is a key control point in the pathway.

  • Reduction to (-)-Secoisolariciresinol: (+)-Lariciresinol is further reduced to (-)-secoisolariciresinol, a reaction also catalyzed by PLR.[4]

  • Oxidation to this compound: Finally, (-)-secoisolariciresinol is oxidized to form the dibenzylbutyrolactone lignan, this compound, by the enzyme secoisolariciresinol dehydrogenase (SIRD).[5][6]

Matairesinol Biosynthesis Coniferyl Alcohol (x2) Coniferyl Alcohol (x2) Coniferyl Alcohol Radicals (x2) Coniferyl Alcohol Radicals (x2) Coniferyl Alcohol (x2)->Coniferyl Alcohol Radicals (x2) Peroxidase/ Laccase pinoresinol (+)-Pinoresinol Coniferyl Alcohol Radicals (x2)->pinoresinol Dirigent Protein lariciresinol (+)-Lariciresinol pinoresinol->lariciresinol Pinoresinol-Lariciresinol Reductase (PLR) secoisolariciresinol (-)-Secoisolariciresinol lariciresinol->secoisolariciresinol Pinoresinol-Lariciresinol Reductase (PLR) matairesinol This compound secoisolariciresinol->matairesinol Secoisolariciresinol Dehydrogenase (SIRD)

Figure 1: The biosynthetic pathway of this compound.

Quantitative Analysis of Matairesinol Content

The concentration of this compound varies significantly among different plant species and even within different tissues of the same plant. The following tables summarize the quantitative data on matairesinol content from various studies.

Plant SpeciesTissueMatairesinol ContentReference(s)
Forsythia x intermediaCell Suspension Culture1.0–2.7 mg/g dry weight[7][8]
Linum usitatissimum (Flaxseed)Seed0.00–52.02 mg/100 g fresh weight (average 6.68 mg/100 g)[9]
Linum usitatissimum (Flaxseed)Seed0.55 mg/100 g[3][9]
OatsGrainNot detected[10]
Various Dutch Plant FoodsEdible PartsVaries (e.g., grains: 7-764 µ g/100g )[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound biosynthesis.

Extraction and Quantification of Lignans

This protocol outlines a general procedure for the extraction and quantification of lignans, including matairesinol, from plant material.

Materials:

  • Plant material (fresh, frozen, or freeze-dried)

  • Methanol or ethanol (80%)[10]

  • Ultrasound sonicator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

  • Analytical standards for lignans of interest

Procedure:

  • Sample Preparation: Homogenize 0.1 g of the plant material.[10]

  • Extraction: Add 1 mL of 80% methanol to the homogenized sample.[10]

  • Sonication: Sonicate the mixture at 40°C for 60 minutes.[10]

  • Centrifugation: Centrifuge the extract to pellet the solid material.

  • Analysis: Analyze the supernatant using HPLC or LC-MS/MS for the identification and quantification of lignans. Compare the retention times and mass spectra with those of authentic standards.[10][11]

Enzyme Assays

This assay is used to determine the activity of laccases, which are involved in the initial oxidation of coniferyl alcohol.

Materials:

  • Enzyme extract

  • Guaiacol or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as substrate

  • Sodium acetate buffer (pH 5.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the enzyme extract, substrate (e.g., 10 mM guaiacol), and sodium acetate buffer.

  • Incubate the reaction at a controlled temperature (e.g., 30°C).

  • Monitor the change in absorbance at a specific wavelength (e.g., 420 nm for guaiacol oxidation) over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of substrate oxidation.

This assay determines the ability of a dirigent protein to guide the stereoselective coupling of coniferyl alcohol radicals.

Materials:

  • Purified or heterologously expressed dirigent protein

  • Coniferyl alcohol

  • A laccase or peroxidase/H₂O₂ system to generate radicals

  • Reaction buffer (e.g., MES buffer, pH 6.5)

  • HPLC system with a chiral column

Procedure:

  • Set up a reaction containing the dirigent protein, coniferyl alcohol, and the radical-generating system in the reaction buffer.

  • Incubate the reaction mixture.

  • Stop the reaction and extract the products.

  • Analyze the products by HPLC using a chiral column to separate the (+)- and (-)-pinoresinol enantiomers.[2]

  • Quantify the enantiomeric excess to determine the stereoselectivity imparted by the dirigent protein.

This assay measures the activity of PLR in the reduction of pinoresinol and lariciresinol.

Materials:

  • Enzyme extract

  • (+)-Pinoresinol or (+)-lariciresinol as substrate

  • NADPH as a cofactor

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • HPLC system

Procedure:

  • Combine the enzyme extract, substrate, and NADPH in the reaction buffer.

  • Incubate the reaction at a controlled temperature.

  • Stop the reaction and analyze the formation of the products ((+)-lariciresinol and (-)-secoisolariciresinol) by HPLC.[4]

This assay determines the activity of SIRD in the oxidation of secoisolariciresinol.

Materials:

  • Enzyme extract

  • (-)-Secoisolariciresinol as a substrate

  • NAD⁺ or NADP⁺ as a cofactor[5][6]

  • Reaction buffer (e.g., Tris-HCl, pH 8.8)[12]

  • LC-MS system

Procedure:

  • Prepare a reaction mixture containing the enzyme extract, (-)-secoisolariciresinol, and the appropriate cofactor in the reaction buffer.[12]

  • Incubate the mixture at 30°C.[12]

  • Analyze the formation of this compound using an LC-MS system.[5][6]

Regulatory Signaling Pathways

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, primarily involving the plant hormones jasmonic acid (JA) and abscisic acid (ABA). These hormones influence the expression of the biosynthetic genes, often through the action of specific transcription factors.

Jasmonate Signaling Pathway

Jasmonates are known to induce the expression of many genes involved in plant defense, including those in the phenylpropanoid pathway. The JA signaling cascade generally involves the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins, which leads to the activation of transcription factors such as MYC2.[13] These transcription factors can then bind to the promoters of target genes and activate their transcription. Several studies have shown that the expression of dirigent protein genes can be induced by methyl jasmonate (MeJA).[2]

Jasmonate_Signaling Jasmonate Jasmonate JAZ_Repressor JAZ Repressor Jasmonate->JAZ_Repressor promotes degradation MYC2_TF MYC2 (Transcription Factor) JAZ_Repressor->MYC2_TF represses DIR_Gene Dirigent Protein Gene MYC2_TF->DIR_Gene activates transcription DIR_Protein Dirigent Protein DIR_Gene->DIR_Protein translation

Figure 2: Simplified Jasmonate signaling pathway regulating dirigent protein gene expression.
Abscisic Acid Signaling Pathway

Abscisic acid is another key hormone that regulates various aspects of plant growth and development, as well as responses to environmental stress. ABA signaling can influence the phenylpropanoid pathway and, consequently, lignan biosynthesis. The ABA signaling pathway involves ABA receptors, protein phosphatases, and protein kinases, ultimately leading to the activation of ABA-responsive transcription factors (e.g., ABFs). These transcription factors can bind to ABA-responsive elements (ABREs) in the promoters of target genes.[14][15] It has been shown that ABA can modulate the expression of genes in the phenylpropanoid pathway.[16]

Abscisic_Acid_Signaling Abscisic_Acid Abscisic_Acid ABA_Receptor ABA Receptor Abscisic_Acid->ABA_Receptor Signaling_Cascade Signaling Cascade (PP2Cs, SnRK2s) ABA_Receptor->Signaling_Cascade activates ABF_TF ABF (Transcription Factor) Signaling_Cascade->ABF_TF activates Phenylpropanoid_Genes Phenylpropanoid Pathway Genes ABF_TF->Phenylpropanoid_Genes activates transcription

Figure 3: Simplified Abscisic Acid signaling pathway influencing the phenylpropanoid pathway.
Crosstalk and Transcriptional Regulation

The JA and ABA signaling pathways do not operate in isolation but exhibit significant crosstalk, allowing for a fine-tuned regulation of secondary metabolism in response to various developmental and environmental cues.[13][17][18][19] Transcription factors from the MYB and WRKY families are key players in this regulatory network, acting downstream of the hormonal signals to control the expression of biosynthetic genes. For instance, specific MYB and WRKY transcription factors have been implicated in the regulation of lignin biosynthesis, which shares the upstream phenylpropanoid pathway with lignan biosynthesis.[20][21][22] Further research is needed to identify the specific MYB and WRKY factors that directly regulate the genes of the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound is a fascinating and complex process that is of great interest for its potential applications in medicine and health. This technical guide has provided a detailed overview of the core biosynthetic pathway, quantitative data on its accumulation in various plants, and detailed experimental protocols for its study. The elucidation of the regulatory signaling pathways involving jasmonic acid and abscisic acid, along with the identification of key transcription factors, opens up new avenues for the metabolic engineering of plants to enhance the production of this valuable compound. Further research into the specific molecular mechanisms of regulation will be crucial for realizing the full potential of this compound.

References

In-Depth Technical Guide to (+)-Matairesinol: Chemical Properties, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Matairesinol, a naturally occurring lignan, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identifiers, molecular weight, and detailed experimental protocols for evaluating its biological activities. Furthermore, this document elucidates the key signaling pathways modulated by matairesinol, offering a valuable resource for researchers investigating its therapeutic potential in cancer, inflammation, and neurodegenerative diseases.

Chemical Identifiers and Physicochemical Properties

Matairesinol exists in different stereoisomeric forms, including this compound, (-)-Matairesinol, and the racemic mixture (+/-)-Matairesinol. It is crucial to distinguish between these forms as they may exhibit different biological activities. The chemical identifiers for each form are summarized in the table below.

IdentifierThis compound(-)-Matairesinol(+/-)-Matairesinol (Racemic)
CAS Number 148409-36-3[1]580-72-3[2][3][4][5][6]120409-94-1[1]
Molecular Formula C₂₀H₂₂O₆C₂₀H₂₂O₆C₂₀H₂₂O₆
Molecular Weight 358.39 g/mol [2][5]358.39 g/mol [2][5]358.39 g/mol [2][5]
IUPAC Name (3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[1](3R,4R)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one[6](3R,4R)-rel-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one
InChI InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m0/s1InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3
InChIKey MATGKVZWFZHCLI-CABCVRRESA-N[1]MATGKVZWFZHCLI-LSDHHAIUSA-N[2]MATGKVZWFZHCLI-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)O[1]COC1=C(C=CC(=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O)OC)O[6]COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O
PubChem CID 11451194[1]119205[6]442439

Biological Activities and Signaling Pathways

Matairesinol has demonstrated a range of biological activities, primarily anti-cancer, anti-inflammatory, and neuroprotective effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-Cancer Activity

Matairesinol exhibits cytotoxic effects against various cancer cell lines. Its anti-cancer mechanism involves the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. The primary signaling pathways implicated are the PI3K/Akt and MAPK pathways.

Matairesinol This compound PI3K PI3K Matairesinol->PI3K Inhibits ERK ERK1/2 Matairesinol->ERK Inhibits Akt Akt PI3K->Akt Activates CellProliferation Cell Proliferation Akt->CellProliferation Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits ERK->CellProliferation Promotes Matairesinol This compound NFkB NF-κB Matairesinol->NFkB Inhibits MAPK MAPK Matairesinol->MAPK Inhibits Inflammation Inflammatory Response NFkB->Inflammation Promotes MAPK->Inflammation Promotes Matairesinol This compound AMPK AMPK Matairesinol->AMPK Activates MAPK MAPK Matairesinol->MAPK Inhibits NFkB NF-κB Matairesinol->NFkB Inhibits Neuroprotection Neuroprotection AMPK->Neuroprotection Promotes MAPK->Neuroprotection Inhibits NFkB->Neuroprotection Inhibits cluster_0 Cell Seeding and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement A Seed cancer cells in 96-well plates B Incubate overnight A->B C Treat cells with varying concentrations of Matairesinol B->C D Incubate for 24, 48, or 72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours at 37°C E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H

References

Unveiling the Physicochemical Landscape of (+)-Matairesinol: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This technical guide provides a comprehensive overview of the available data on the solubility and stability of (+)-Matairesinol, a lignan with recognized biological activities. The information presented herein is crucial for formulation development, analytical method validation, and ensuring the therapeutic efficacy and safety of potential drug candidates.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical parameter that influences its bioavailability and the feasibility of different formulation strategies. While comprehensive, peer-reviewed studies detailing the solubility of this compound across a wide range of organic solvents and temperatures are limited in the public domain, preliminary data from commercial suppliers provides initial insights.

It is important to note that this information is often qualitative and may not specify the precise experimental conditions, such as temperature and method of determination. For rigorous formulation development, it is imperative that researchers conduct their own detailed solubility studies.

SolventSolubilitySource
Dimethylformamide (DMF)SolubleCommercial Supplier Data
Dimethyl sulfoxide (DMSO)SolubleCommercial Supplier Data
EthanolSparingly SolubleCommercial Supplier Data
AcetoneSlightly SolubleCommercial Supplier Data
ChloroformSlightly SolubleCommercial Supplier Data
MethanolSlightly SolubleCommercial Supplier Data
WaterPractically InsolubleCommercial Supplier Data

Note: "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative terms. Quantitative determination of solubility in mg/mL or molarity at controlled temperatures is essential for formulation design.

Stability of this compound: A Critical Consideration

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout the re-test period or shelf-life. Stability studies are crucial for identifying potential degradation pathways and developing stable formulations.

Currently, there is a notable absence of publicly available, in-depth stability studies on this compound conducted under forced degradation conditions as per the International Council for Harmonisation (ICH) guidelines. Such studies are essential to understand the degradation profile of the molecule under various stress conditions, including:

  • Acidic and Basic Hydrolysis: To evaluate the susceptibility of the molecule to degradation in acidic and alkaline environments.

  • Oxidation: To assess the impact of oxidative stress on the molecule's integrity.

  • Photostability: To determine the effect of light exposure on the stability of the compound.

  • Thermal Stress: To understand the degradation profile at elevated temperatures.

The lack of this critical data highlights a significant knowledge gap that needs to be addressed through dedicated research.

Experimental Protocols: A Framework for Investigation

Solubility Determination: The Shake-Flask Method

A widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method.

G Workflow for Solubility Determination (Shake-Flask Method) A Excess this compound Added to Solvent B Equilibration with Agitation at Constant Temperature A->B Incubation C Sample Filtration/Centrifugation B->C Separation of Undissolved Solid D Quantification of Solute in Supernatant (e.g., HPLC-UV) C->D Analysis E Determination of Solubility D->E Calculation

Caption: A generalized workflow for determining the solubility of this compound using the shake-flask method.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by filtration (using a filter that does not adsorb the solute) or centrifugation.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility in appropriate units (e.g., mg/mL, mol/L).

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately measuring the decrease in the concentration of the API due to degradation. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

G Workflow for Forced Degradation Studies cluster_0 Stress Conditions Acid Acidic Hydrolysis Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Oxidation->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis API This compound Solution/Solid API->Acid API->Base API->Oxidation API->Thermal API->Photolytic Data Data Evaluation: - Degradation Kinetics - Degradation Product Identification (LC-MS) Analysis->Data

Caption: A conceptual workflow for conducting forced degradation studies on this compound.

General Protocol for Forced Degradation:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with an appropriate concentration of acid (e.g., 0.1 M HCl) at a defined temperature (e.g., 60°C) for a specific duration.

    • Basic Hydrolysis: Treat the stock solution with an appropriate concentration of base (e.g., 0.1 M NaOH) at a defined temperature for a specific duration.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

    • Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of this compound to UV and visible light as per ICH Q1B guidelines.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Determine the percentage of degradation.

    • Investigate the kinetics of degradation (e.g., zero-order, first-order).

    • Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and characterize the degradation products.

Signaling Pathways and Logical Relationships

While not directly related to solubility and stability, understanding the biological context of a compound can be valuable. The following diagram illustrates a simplified representation of a signaling pathway that could be investigated in relation to the biological activity of this compound, based on general knowledge of lignan bioactivity.

G Hypothetical Signaling Pathway Interaction Matairesinol This compound Receptor Cell Surface Receptor Matairesinol->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK Pathway) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response (e.g., Anti-inflammatory, Antiproliferative) Gene_Expression->Biological_Response

Caption: A conceptual diagram illustrating a potential signaling pathway modulated by this compound.

Conclusion and Future Directions

The available data on the solubility and stability of this compound is currently limited, presenting a significant opportunity for further research. A comprehensive understanding of these fundamental physicochemical properties is essential for the successful translation of this promising natural product into a therapeutic agent. Future studies should focus on:

  • Quantitative solubility determination in a wide range of pharmaceutically acceptable solvents at various temperatures.

  • Comprehensive forced degradation studies according to ICH guidelines to elucidate degradation pathways and identify degradation products.

  • Development and validation of robust, stability-indicating analytical methods.

Such data will be invaluable for the formulation of stable and bioavailable dosage forms of this compound, ultimately paving the way for its potential clinical application.

The Metabolic Journey of (+)-Matairesinol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate and biotransformation of the plant lignan (+)-matairesinol. Drawing upon key in vivo studies in both animal models and humans, this document details the primary metabolic pathways, identifies key metabolites, and presents available quantitative data. Furthermore, it outlines the experimental methodologies employed in these critical studies to provide a practical resource for researchers in pharmacology, toxicology, and drug development.

Executive Summary

This compound, a dibenzylbutyrolactone lignan found in various plant-based foods, undergoes extensive metabolism following ingestion. The predominant metabolic pathway is not hepatic oxidation of the parent compound but rather a highly efficient conversion by the gut microbiota into the mammalian lignans, primarily enterolactone. While oxidative metabolites of this compound have been identified in vitro, their in vivo significance, particularly in humans, appears to be minimal due to poor absorption of the parent molecule and the rapid action of intestinal bacteria. This guide will delve into the specifics of these metabolic routes, the quantitative aspects of biotransformation, and the experimental designs used to elucidate this understanding.

In Vivo Biotransformation of this compound

The in vivo biotransformation of this compound is a two-pronged process, dominated by gut microbiota-mediated metabolism with a minor contribution from oxidative metabolism.

Gut Microbiota-Mediated Conversion to Enterolignans

The most significant metabolic event for this compound is its conversion to enterolactone by the intestinal microflora[1][2][3][4]. This process is considered highly efficient, with a substantial portion of ingested matairesinol being transformed before it can be absorbed systemically[1][2]. The general pathway is a direct conversion of matairesinol to enterolactone[2].

Oxidative Metabolism

In addition to the primary gut-mediated pathway, this compound can undergo oxidative metabolism. Studies utilizing rat liver microsomes have identified several oxidative pathways, including aliphatic and aromatic hydroxylation, as well as oxidative demethylation[1]. These in vitro studies have detected up to ten oxidative metabolites of matairesinol[1]. However, it is crucial to note that human hepatic microsomes metabolize matairesinol to a much lesser extent than rat microsomes[1]. In vivo studies in rats have identified monodemethylated matairesinol in urine, confirming that some oxidative metabolism does occur[5]. The overall contribution of this pathway to the total metabolic clearance of matairesinol in vivo, especially in humans, is considered to be very small[1][2].

Quantitative Analysis of this compound and its Metabolites

The following tables summarize the available quantitative data on the concentration and excretion of this compound and its key metabolites from in vivo studies.

Table 1: Urinary Excretion of this compound and its Metabolites in Rats Following Oral Administration

MetaboliteUrinary Concentration/ExcretionStudy DetailsSource
Monodemethylated matairesinolDetectedSprague-Dawley rats orally administered with matairesinol. Urine collected and analyzed by LC-MS/MS.[5]
7-OxoenterolactoneIncreased excretion after administrationSprague-Dawley rats orally administered with matairesinol. Urine collected and analyzed by LC-MS/MS.[5]
4,4'-DihydroxyenterolactoneDetectedSprague-Dawley rats orally administered with matairesinol. Urine collected and analyzed by LC-MS/MS.[5]

Note: Specific quantitative values for excretion percentages were not available in the reviewed literature.

Table 2: Concentration of this compound and its Metabolites in Human Plasma and Urine

AnalyteMatrixConcentrationStudy Population & ConditionsSource
MatairesinolUrine0.00467 ± 0.00933 µmol/mmol creatinineAdults with high fruit and vegetable intake (≥ 5 servings/day).[6]
EnterolactonePlasmaAverage: 29.3 nMMen with an average total lignan intake of 3633 µ g/day .[4]
EnterolactonePlasmaCmax: 4.8 ng/mL at 24 hoursPostmenopausal women after a single dose of 36 mg of 7-hydroxymatairesinol (a related lignan).[5]

Experimental Protocols

This section details the methodologies employed in key in vivo studies to investigate the metabolism of this compound.

Animal In Vivo Study Protocol (Rat Model)

This protocol is a composite based on methodologies described for lignan metabolism studies in rats.

  • Animal Model: Male Sprague-Dawley or Wistar rats are commonly used[5].

  • Housing and Acclimation: Animals are housed in metabolic cages to allow for the separate collection of urine and feces. An acclimation period of at least 3 days is recommended before the study begins.

  • Dosing:

    • A defined dose of this compound (e.g., 10-40 mg/kg body weight) is administered orally via gavage.

    • The vehicle for administration is typically a suspension in a suitable medium like corn oil or a solution in a vehicle like polyethylene glycol.

  • Sample Collection:

    • Urine: Urine is collected at timed intervals (e.g., 0-12h, 12-24h, 24-48h) post-administration. The collection vessels are often kept on ice to minimize degradation of metabolites.

    • Plasma: Blood samples are collected from the tail vein or via cardiac puncture at specific time points into heparinized tubes. Plasma is separated by centrifugation.

  • Sample Preparation:

    • Urine: Urine samples are often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugated metabolites. This is followed by a solid-phase extraction (SPE) or liquid-liquid extraction step to clean up the sample and concentrate the analytes[5].

    • Plasma: Plasma samples typically undergo protein precipitation followed by liquid-liquid or solid-phase extraction.

  • Analytical Methodology:

    • Instrumentation: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the most common analytical technique for the sensitive and specific quantification of lignans and their metabolites[5].

    • Chromatography: A reversed-phase C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

    • Mass Spectrometry: Detection is performed using a mass spectrometer, often in the selected reaction monitoring (SRM) mode for targeted quantification.

Human Intervention Study Protocol (General Framework)

The following outlines a general protocol for a human study investigating the metabolism of this compound, based on studies of other polyphenols.

  • Study Design: A randomized, controlled, crossover or parallel design is typically employed.

  • Participants: Healthy volunteers are recruited. Exclusion criteria often include the use of antibiotics in the preceding months (as this can affect gut microbiota) and the consumption of lignan-rich foods for a specified period before and during the study.

  • Intervention:

    • Participants consume a controlled dose of purified this compound, often encapsulated.

    • A placebo group or a low-dose group may be included for comparison.

  • Sample Collection:

    • Blood: Blood samples are collected at multiple time points post-ingestion (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) to determine the pharmacokinetic profile (Cmax, Tmax, AUC).

    • Urine: 24-hour urine collections are typically performed to assess the total excretion of metabolites.

  • Sample Preparation and Analysis: Similar to the animal studies, plasma and urine samples undergo extraction and are analyzed by HPLC-MS/MS. The use of stable isotope-labeled internal standards is recommended for accurate quantification.

Visualizations of Metabolic Pathways and Workflows

Metabolic Fate of this compound

metabolic_fate matairesinol This compound (Ingested) gut Gut Microbiota matairesinol->gut Primary Route absorption Limited Absorption of Parent Compound matairesinol->absorption Minor Route enterolactone Enterolactone (Major Metabolite) gut->enterolactone excretion Urinary Excretion enterolactone->excretion liver Hepatic Metabolism (Minor Pathway) absorption->liver oxidative_metabolites Oxidative Metabolites (e.g., Monodemethylated Matairesinol) liver->oxidative_metabolites oxidative_metabolites->excretion

Caption: Primary metabolic pathways of this compound in vivo.

Experimental Workflow for In Vivo Rat Study

experimental_workflow start Start: Acclimation of Rats in Metabolic Cages dosing Oral Administration of This compound start->dosing collection Urine and Blood Sample Collection (Timed Intervals) dosing->collection urine_prep Urine Sample Preparation: 1. Enzymatic Hydrolysis 2. Solid-Phase Extraction collection->urine_prep plasma_prep Plasma Sample Preparation: 1. Protein Precipitation 2. Extraction collection->plasma_prep analysis LC-MS/MS Analysis urine_prep->analysis plasma_prep->analysis data Data Analysis: Metabolite Identification and Quantification analysis->data end End: Pharmacokinetic and Metabolic Profile data->end

Caption: Workflow for a typical in vivo rat study of matairesinol metabolism.

Conclusion

The in vivo metabolic fate of this compound is predominantly dictated by the gut microbiota, leading to the formation of enterolactone. While oxidative metabolism of the parent compound is possible, its contribution in vivo, particularly in humans, is minimal. This understanding is critical for researchers investigating the biological activities of lignans, as the bioactivity may be attributable to the metabolites rather than the parent compound. Future research should focus on obtaining more precise quantitative data from controlled human intervention studies to fully elucidate the pharmacokinetics and conversion efficiency of this compound. Such data will be invaluable for establishing dietary recommendations and for the development of lignan-based therapeutic agents.

References

The Discovery and Early Characterization of (+)-Matairesinol: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this in-depth guide explores the historical origins and initial scientific investigations into the lignan (+)-Matairesinol. This document details the seminal work that led to its discovery, the early methods for its isolation and characterization, and the foundational knowledge that paved the way for future research into its biological significance.

Introduction

This compound, a dibenzylbutyrolactone lignan, has garnered significant scientific interest for its potential applications in human health, including its role as a phytoestrogen and its anticancer properties. Found in a variety of plant sources such as seeds, whole grains, and vegetables, its journey from a novel natural product to a molecule of therapeutic interest began in the early 20th century. This guide provides a technical overview of its initial discovery and the early scientific endeavors to elucidate its structure and properties.

The Initial Discovery and Isolation

The first documented isolation and characterization of what is now known as this compound were reported in 1935 by R. D. Haworth and A. T. Richardson. Their research, published in the Journal of the Chemical Society, detailed the extraction of a new crystalline substance from the resin of the Matai tree (Podocarpus spicatus, now known as Prumnopitys taxifolia), a species native to New Zealand. They aptly named the compound "matairesinol" after the common name of its botanical source.

Experimental Protocols: Initial Isolation from Podocarpus spicatus (Haworth & Richardson, 1935)

The pioneering method employed by Haworth and Richardson for the extraction of matairesinol from the resin of the Matai tree is outlined below. It is important to note that these early 20th-century techniques relied on classical chemical methods.

Workflow for the Initial Isolation of Matairesinol

experimental_workflow start Matai Tree Resin (Podocarpus spicatus) step1 Extraction with Hot Alcohol start->step1 step2 Concentration of Alcoholic Extract step1->step2 step3 Treatment with Light Petroleum step2->step3 to remove fatty matter step4 Extraction of Residue with Ether step3->step4 step5 Concentration of Ethereal Solution step4->step5 step6 Crystallization step5->step6 product This compound Crystals step6->product

Figure 1: A diagram illustrating the experimental workflow for the initial isolation of this compound.

Methodology:

  • Extraction: The resin obtained from the Matai tree was subjected to extraction with hot alcohol.

  • Concentration: The resulting alcoholic extract was concentrated under reduced pressure to yield a syrupy residue.

  • Purification from Fatty Matter: The residue was treated with light petroleum to remove fatty substances.

  • Ethereal Extraction: The remaining material was then extracted with ether.

  • Crystallization: The ethereal solution was concentrated, leading to the crystallization of crude matairesinol.

  • Recrystallization: The crude product was further purified by recrystallization from a mixture of acetone and light petroleum, yielding colorless needles.

Initial Characterization and Structural Elucidation

Haworth and Richardson conducted a series of chemical analyses to determine the molecular formula and constitution of matairesinol. Their work, remarkable for its time, laid the groundwork for the modern understanding of this lignan.

Quantitative Data from Initial Studies

The following table summarizes the key quantitative data reported in the early literature for this compound.

PropertyReported Value (Haworth & Richardson, 1935)
Molecular FormulaC₂₀H₂₂O₆
Melting Point119 °C
Specific Optical Rotation ([α]D)+51.2° (in acetone)

Biosynthetic Pathway: A Modern Perspective

While the initial discovery focused on isolation and structure, subsequent research, particularly in the latter half of the 20th century and into the 21st, has elucidated the biosynthetic pathway of matairesinol in plants. It is now understood that matairesinol is derived from the phenylpropanoid pathway, with coniferyl alcohol serving as a key precursor.

Simplified Biosynthetic Pathway of Matairesinol

biosynthetic_pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_lignan Lignan Biosynthesis coniferyl_alcohol Coniferyl Alcohol pinoresinol (+)-Pinoresinol coniferyl_alcohol->pinoresinol Dirigent Protein Oxidative Coupling lariciresinol (+)-Lariciresinol pinoresinol->lariciresinol Pinoresinol-lariciresinol reductase secoisolariciresinol (-)-Secoisolariciresinol lariciresinol->secoisolariciresinol Pinoresinol-lariciresinol reductase matairesinol This compound secoisolariciresinol->matairesinol Secoisolariciresinol dehydrogenase

Figure 2: A simplified diagram of the biosynthetic pathway leading to this compound.

Early Research on Biological Activity and Signaling Pathways

The initial work on matairesinol was primarily focused on its chemical nature. The exploration of its biological activities and interactions with cellular signaling pathways is a more recent development in the scientific timeline. Early investigations into the biological effects of lignans, including matairesinol, were often linked to their phytoestrogenic properties and potential role in hormone-dependent conditions. Modern research has expanded to investigate its effects on various signaling pathways, including those involved in cancer cell proliferation and apoptosis. However, detailed studies on specific signaling pathways were not part of the initial discovery phase.

Conclusion

The discovery of this compound by Haworth and Richardson in 1935 marked a significant milestone in the field of natural product chemistry. Their meticulous work in isolating and characterizing this novel lignan from the Matai tree provided the essential foundation for all subsequent research. From these early beginnings, the study of matairesinol has evolved to encompass its biosynthesis, metabolism, and a wide range of biological activities, making it a molecule of continued interest in the development of new therapeutic agents. This historical perspective serves as a testament to the enduring value of fundamental chemical research in uncovering the complexities of the natural world.

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of (+)-Matairesinol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical synthesis of the lignan (+)-Matairesinol and its derivatives. The methodologies outlined below are based on established synthetic strategies and are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

Matairesinol is a plant lignan that, along with its mammalian metabolites enterodiol and enterolactone, has garnered significant interest for its potential health benefits, including anticancer, antioxidant, and phytoestrogenic activities. The stereospecific synthesis of this compound and its derivatives is crucial for investigating their biological functions and for developing new therapeutic agents. This document details several synthetic approaches, including a semisynthetic method from a readily available natural product, an asymmetric total synthesis, and a regioselective oxidative coupling strategy.

Data Presentation: A Comparative Overview of Synthetic Routes

The following table summarizes the key quantitative data from the different synthetic protocols described in this document, allowing for a direct comparison of their efficiencies.

Synthetic RouteStarting MaterialKey StepsOverall YieldReference
Semisynthesis from (-)-Hydroxymatairesinol (-)-HydroxymatairesinolHydrogenolysis, Esterification, Palladium-catalyzed reduction, Demethylation~55%Eklund, P., Lindholm, A., Mikkola, J.-P., Smeds, A., Lehtilä, R., & Sjöholm, R. (2003). Synthesis of (−)-Matairesinol, (−)-Enterolactone, and (−)-Enterodiol from the Natural Lignan Hydroxymatairesinol.
Asymmetric Total Synthesis Donor-Acceptor CyclopropaneReductive ring-opening, Decarboxylation, DebenzylationNot explicitly stated in the abstract, but individual step yields are high (e.g., 96% for the final debenzylation).Ota, R., Karasawa, D., Oshima, M., Watashi, K., Shimasaki, N., Nishii, Y., ... & Nishiyama, Y. (2018). Asymmetric total synthesis of four bioactive lignans using donor–acceptor cyclopropanes...[1]
Regioselective Oxidative Coupling 5-(tert-butyl)ferulic acidDimerization via oxidative coupling, Hydrogenation, Dehydration, Reduction, Deprotection34%Zhang, X., Tu, Y., Wang, T., & Li, M. (2007). Regioselective Oxidative Coupling Approach to the Synthesis of (±)-Matairesinol and (±)-Secoisolariciresinol. Synlett, 2007(11), 1737-1740.[2]

Experimental Protocols

Protocol 1: Semisynthesis of (-)-Matairesinol from (-)-Hydroxymatairesinol

This protocol describes a highly efficient four-step semisynthesis of enantiomerically pure (-)-Matairesinol starting from the naturally abundant lignan, (-)-Hydroxymatairesinol (HMR), which can be readily extracted from Norway spruce (Picea abies).[3][4][5][6]

Step 1: Hydrogenolysis of (-)-Hydroxymatairesinol to (-)-Matairesinol

  • Dissolve 15 g of the potassium acetate adduct of (-)-Hydroxymatairesinol in ethanol.

  • Add a catalytic amount of Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under pressure for approximately 200 minutes.[4][6]

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain (-)-Matairesinol in almost quantitative yield.

Step 2: Esterification to Matairesinyl 4,4'-bistriflate

  • Dissolve (-)-Matairesinol in lutidine.

  • Cool the solution and add triflic anhydride.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Work up the reaction to isolate the matairesinyl 4,4'-bistriflate in good yields.[4]

Step 3: Palladium-Catalyzed Reduction to 3,3'-Dimethylenterolactone

  • Dissolve the matairesinyl 4,4'-bistriflate from the previous step in a mixture of DMF and triethylamine.

  • Add 1,3-bis(diphenylphosphino)propane and PdCl₂(PPh₃)₂ as catalysts.

  • Use formic acid as a hydrogen donor.

  • Heat the reaction mixture and monitor for completion.

  • Purify the product to obtain 3,3'-dimethylenterolactone.[4]

Step 4: Demethylation to (-)-Enterolactone (a derivative of Matairesinol)

  • Dissolve 3,3'-dimethylenterolactone in dichloromethane.

  • Add boron tribromide (BBr₃) to effect demethylation.

  • After the reaction is complete, quench and work up to yield (-)-enterolactone.[4] The overall yield from HMR is approximately 55%.[5]

Protocol 2: Asymmetric Total Synthesis of Matairesinol

This protocol outlines an asymmetric total synthesis of matairesinol utilizing a palladium-catalyzed reductive ring-opening of a donor-acceptor cyclopropane.[1]

Step 1: Synthesis of the Chiral Lactone Intermediate

  • Generate the enolate of a suitable starting lactone (e.g., 5a or 5b as described in the reference) using K₂CO₃ in DMF.

  • React the enolate with the appropriate benzyl bromide to afford the α-benzyl lactone with high diastereoselectivity.

  • Perform hydrolysis of the α-methoxycarbonyl group followed by decarboxylation to yield the thermodynamically favored trans-α,β-disubstituted lactone.[1]

Step 2: Debenzylation to Afford Matairesinol

  • Dissolve the trans-α,β-disubstituted lactone from the previous step in methanol.

  • Add a catalytic amount of Palladium on carbon (Pd-C).

  • Stir the reaction mixture under a hydrogen atmosphere.

  • Upon completion, filter the catalyst and concentrate the solvent to obtain matairesinol in high yield (e.g., 96%).[1]

Protocol 3: Synthesis of (±)-Matairesinol via Regioselective Oxidative Coupling

This protocol describes the synthesis of racemic (±)-Matairesinol through a key regioselective oxidative coupling step.[2]

Step 1: Preparation of the Coupling Precursor

  • Start with 5-(tert-butyl)ferulic acid.

  • Treat with malonate in the presence of pyridine and piperidine to afford the coupling precursor in 81% yield.[2]

Step 2: Oxidative Coupling

  • Oxidize the coupling precursor with FeCl₃/O₂ to yield the β-β-coupled dilactone product in 91% yield.[2]

Step 3: Conversion to Diacid

  • Perform catalytic hydrogenation of the dilactone over 10% Pd/C in anhydrous ethanol to produce the corresponding diacid in 93% yield.[2]

Step 4: Formation of the Dibenzylbutyrolactone Ring

  • Dehydrate the diacid using dicyclohexylcarbodiimide (DCC).

  • Subsequently, reduce the intermediate with sodium borohydride (NaBH₄) to give the dibenzylbutyrolactone.[2]

Step 5: Deprotection to (±)-Matairesinol

  • Remove the tert-butyl protecting groups using AlCl₃ in benzene to afford (±)-Matairesinol. The overall yield for this synthesis is 34%.[2]

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic protocols.

Semisynthesis_of_Matairesinol HMR (-)-Hydroxymatairesinol MR (-)-Matairesinol HMR->MR Hydrogenolysis (Pd/C, H2) Triflate Matairesinyl 4,4'-bistriflate MR->Triflate Esterification (Tf2O, lutidine) DME 3,3'-Dimethylenterolactone Triflate->DME Pd-catalyzed reduction ENL (-)-Enterolactone DME->ENL Demethylation (BBr3)

Caption: Semisynthesis of (-)-Matairesinol and a derivative.

Asymmetric_Total_Synthesis Start Donor-Acceptor Cyclopropane Lactone Chiral Lactone Intermediate Start->Lactone Reductive ring-opening Substituted_Lactone trans-α,β-disubstituted lactone Lactone->Substituted_Lactone Alkylation & Decarboxylation Matairesinol This compound Substituted_Lactone->Matairesinol Debenzylation (Pd-C, H2)

Caption: Asymmetric total synthesis of this compound.

Oxidative_Coupling_Synthesis Ferulic_Acid 5-(tert-butyl)ferulic acid Precursor Coupling Precursor Ferulic_Acid->Precursor Malonate treatment Dilactone β-β-Coupled Dilactone Precursor->Dilactone Oxidative Coupling (FeCl3/O2) Diacid Diacid Dilactone->Diacid Hydrogenation (Pd/C) Lactone_Ring Protected Dibenzylbutyrolactone Diacid->Lactone_Ring Dehydration (DCC) & Reduction (NaBH4) Matairesinol (±)-Matairesinol Lactone_Ring->Matairesinol Deprotection (AlCl3)

Caption: Synthesis of (±)-Matairesinol via oxidative coupling.

References

Troubleshooting & Optimization

How to optimize the extraction yield of (+)-Matairesinol from plant materials.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of (+)-Matairesinol from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for this compound extraction?

A1: this compound is a lignan found in a variety of plants. Some of the most commonly cited sources in scientific literature include species from the genera Forsythia (e.g., Forsythia suspensa), Trachelospermum (e.g., Trachelospermum asiaticum), and various seeds like flaxseed and sesame seeds.[1][2][3][4][5] The concentration of matairesinol can vary depending on the plant part, geographical location, and harvest time.[6]

Q2: What are the principal methods for extracting this compound?

A2: Both conventional and modern extraction techniques are employed for the isolation of this compound. Conventional methods include maceration and Soxhlet extraction.[7][8] Modern, more efficient methods include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE).[9][10][11][12] These advanced methods often offer advantages such as reduced extraction time, lower solvent consumption, and higher yields.[9][13][14]

Q3: How do I choose the best solvent for this compound extraction?

A3: The choice of solvent is critical for achieving high extraction yields. This compound is a phenolic compound, and polar solvents are generally effective. Ethanol and methanol, often in aqueous solutions (e.g., 80% methanol), are widely used.[1][15] The selection should also consider the subsequent purification steps and the intended application of the extract. For SFE, supercritical CO2 is the primary solvent, often modified with a polar co-solvent like ethanol or methanol to enhance the extraction of moderately polar compounds like matairesinol.[11][16]

Q4: Can enzymatic hydrolysis improve the extraction yield?

A4: Yes, in many plant materials, lignans like matairesinol exist as glycosides (bound to sugar molecules). Enzymatic hydrolysis, often using β-glucuronidase/sulfatase, can be employed to cleave these sugar moieties, releasing the aglycone form of matairesinol and potentially increasing the overall yield of the extracted compound.[17][18][19] This step is typically performed after the initial extraction and before purification.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inefficient cell wall disruption: Plant matrix is not sufficiently broken down to release the target compound. 2. Inappropriate solvent selection: The solvent may have low affinity for this compound. 3. Suboptimal extraction parameters: Time, temperature, or solid-to-liquid ratio may not be ideal. 4. Degradation of the compound: High temperatures or prolonged extraction times can lead to the degradation of thermolabile compounds.[13][20]1. Improve sample preparation: Ensure the plant material is finely ground to increase the surface area for extraction. 2. Solvent optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures).[21] 3. Parameter optimization: Systematically optimize extraction time, temperature, and solid-to-liquid ratio. For UAE, optimize ultrasonic power and frequency.[7][22] For MAE, optimize microwave power.[13] 4. Use milder conditions: Employ lower temperatures and shorter extraction times, especially with advanced techniques like UAE and MAE.[7][9]
Co-extraction of Impurities 1. Non-selective solvent: The chosen solvent may be extracting a wide range of compounds along with matairesinol. 2. Presence of lipophilic compounds: Fats, waxes, and oils can be co-extracted, complicating purification.[8]1. Employ sequential extraction: Start with a non-polar solvent (e.g., hexane) to remove lipophilic impurities before extracting with a more polar solvent for matairesinol.[8] 2. Optimize SFE parameters: Supercritical fluid extraction with CO2 is highly selective. Fine-tuning the pressure and temperature can help in selectively extracting matairesinol. 3. Liquid-liquid partitioning: After the initial extraction, perform liquid-liquid partitioning (e.g., with ethyl acetate and water) to separate compounds based on their polarity.[1][15]
Inconsistent Results 1. Variability in plant material: The concentration of this compound can differ between batches of plant material. 2. Inconsistent experimental conditions: Minor variations in temperature, time, or solvent concentration can affect the outcome.1. Standardize plant material: Use plant material from the same source and harvest time, if possible. 2. Maintain strict control over experimental parameters: Ensure all parameters are precisely controlled and monitored throughout the extraction process.
Difficulty in Post-Extraction Processing 1. Solvent removal issues: High-boiling-point solvents can be difficult to remove completely. 2. Complex extract matrix: The presence of numerous co-extracted compounds can interfere with purification.1. Use a rotary evaporator: This is a standard and efficient method for solvent removal under reduced pressure. 2. Employ chromatographic techniques: Utilize techniques like silica gel column chromatography or preparative HPLC for the purification of this compound from the crude extract.[8][15]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general guideline for the UAE of this compound, which can be optimized for specific plant materials.

  • Sample Preparation: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.

    • Add the extraction solvent (e.g., 80% ethanol) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic frequency (e.g., 40 kHz) and power (e.g., 200 W).[12]

    • Conduct the extraction for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 50°C).[7]

  • Filtration and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of the fresh solvent to ensure maximum recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 45°C) to obtain the crude extract.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using techniques like liquid-liquid partitioning followed by column chromatography.[15]

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol outlines a general procedure for MAE, which is known for its high efficiency and short extraction times.[9]

  • Sample Preparation: As described in the UAE protocol.

  • Extraction:

    • Place the powdered plant material (e.g., 5 g) in a microwave-safe extraction vessel.

    • Add the extraction solvent (e.g., 70% methanol) at a predetermined solid-to-liquid ratio (e.g., 1:25 w/v).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power (e.g., 400 W) and extraction time (e.g., 5 minutes).[13] The temperature can also be controlled in modern microwave extraction systems.

  • Filtration and Concentration: As described in the UAE protocol.

  • Purification: As described in the UAE protocol.

Data Presentation

Table 1: Comparison of Extraction Methods for Lignans and Phenolic Compounds

Extraction Method Plant Material Target Compound(s) Solvent Key Parameters Yield/Efficiency Reference
Ultrasound-Assisted Extraction (UAE)Melastoma sanguineum FruitAntioxidants43% Ethanol34 min, 60°C, 600 WHigher than maceration and Soxhlet[7]
Microwave-Assisted Extraction (MAE)Syzygium nervosum FruitDMC (a flavonoid)Not specified38 min, 350 W, 1:35 g/mL1409 ± 24 µg/g (higher than HRE and maceration)[13]
Supercritical Fluid Extraction (SFE)Rice Branγ-OryzanolSupercritical CO262°C, 500 barHigher selectivity and yield for γ-oryzanol than hexane extraction[23]
Conventional Solvent ExtractionForsythia suspensa Leaves(-)-Matairesinol, (-)-Arctigenin80% Methanol48h soakingNot quantified, but successful isolation[1]

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding solvent Solvent Addition grinding->solvent extraction_method Extraction Method (UAE, MAE, SFE, etc.) extraction Extraction extraction_method->extraction solvent->extraction_method filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning chromatography Column Chromatography partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Decision Tree for Troubleshooting Low Extraction Yield

Troubleshooting_Yield start Low Extraction Yield q1 Is the plant material finely ground? start->q1 sol1 Grind to a fine powder q1->sol1 No q2 Is the solvent appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Test different polar solvents (e.g., 80% MeOH, 70% EtOH) q2->sol2 No q3 Are extraction parameters optimized? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Optimize time, temperature, and solid/liquid ratio q3->sol3 No q4 Is there potential for degradation? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Use milder conditions (lower temp, shorter time) q4->sol4 Yes end Re-evaluate process q4->end No a4_yes Yes a4_no No sol4->end

Caption: A decision tree for troubleshooting low extraction yields.

References

Troubleshooting the instability of (+)-Matairesinol in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-Matairesinol

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting the instability of this compound in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that contribute to the instability of this compound in aqueous solutions?

A1: this compound, a lignan containing phenolic hydroxyl groups and a lactone ring, is susceptible to degradation under several conditions in aqueous solutions. The primary factors include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring. The phenolic hydroxyl groups are more susceptible to oxidation at alkaline pH.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions, including hydrolysis and oxidation.

  • Light: Exposure to UV or even ambient light can induce photodegradation.

  • Oxygen: Dissolved oxygen in the aqueous solution can lead to oxidative degradation of the phenolic moieties.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: To ensure the stability of your this compound stock solutions, we recommend the following storage conditions:

  • Solvent: Prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or ethanol.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Inert Atmosphere: For maximum stability, consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing.

  • Aliquoting: It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q3: How quickly should I use my aqueous solutions of this compound after preparation?

A3: Aqueous solutions of this compound are prone to degradation and should be prepared fresh for each experiment whenever possible. If immediate use is not feasible, the solution should be used within a few hours and kept on ice and protected from light. For longer experiments, the stability of this compound in the specific experimental medium should be validated.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in cell-based assays.

This could be due to the degradation of this compound in the cell culture medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before adding to the cells.

  • Minimize Light Exposure: Protect your plates and solutions from light throughout the experiment.

  • Assess Stability in Media: Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment.

    • Protocol:

      • Prepare a solution of this compound in your cell culture medium at the final experimental concentration.

      • Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2).

      • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

      • Immediately analyze the concentration of this compound in the aliquot using a validated analytical method such as HPLC-UV.

  • Consider a Positive Control: Use a more stable compound with a similar mechanism of action as a positive control to ensure the assay itself is performing as expected.

Issue 2: Appearance of unknown peaks in HPLC analysis of this compound solutions.

The presence of new peaks in your chromatogram is a strong indicator of degradation.

Troubleshooting Steps:

  • Review Solution Preparation and Storage: Ensure that your solution preparation and storage procedures adhere to the recommended guidelines (see FAQ A2).

  • Perform Forced Degradation Studies: To understand the potential degradation products, conduct forced degradation studies. This will help in identifying the unknown peaks.

    • Acidic/Basic Hydrolysis: Treat a solution of this compound with a mild acid (e.g., 0.1 M HCl) and a mild base (e.g., 0.1 M NaOH) at room temperature and elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3% H2O2).

    • Photodegradation: Expose a solution to a UV lamp or direct sunlight.

    • Thermal Degradation: Heat a solution at a high temperature (e.g., 80°C).

  • Analyze by LC-MS: Analyze the samples from the forced degradation studies using LC-MS to determine the mass of the degradation products, which can help in their identification.

Quantitative Data on Stability (Hypothetical Data for Illustrative Purposes)

The following tables present hypothetical data from forced degradation studies to illustrate how stability data for this compound could be presented. Note: This is not actual experimental data and should be used for guidance only.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHTime (hours)% this compound Remaining
3.02495.2
5.02498.5
7.42492.1
9.02475.4

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution (pH 7.4)

Temperature (°C)Time (hours)% this compound Remaining
42499.1
252492.1
372485.3

Table 3: Effect of Light on the Stability of this compound in Aqueous Solution (pH 7.4) at 25°C

ConditionTime (hours)% this compound Remaining
Dark2492.1
Ambient Light2488.5
UV Light (254 nm)465.7

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound for In Vitro Experiments

  • Materials:

    • This compound powder

    • DMSO (cell culture grade)

    • Sterile phosphate-buffered saline (PBS) or cell culture medium

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Store the stock solution in aliquots at -20°C.

    • For the working solution, dilute the stock solution in pre-warmed (37°C) cell culture medium or PBS to the desired final concentration immediately before use. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

    • Mix thoroughly by gentle inversion.

    • Use the freshly prepared aqueous solution immediately.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of this compound Stability

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Start with a lower concentration of acetonitrile and gradually increase it.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 30°C.

  • Quantification: Use a calibration curve generated with known concentrations of a this compound reference standard.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution immediately before use. check_solution->prepare_fresh No check_storage Review stock solution storage conditions. check_solution->check_storage Yes prepare_fresh->start Re-run experiment optimize_storage Store at -20°C or lower, protect from light, aliquot. check_storage->optimize_storage No perform_stability Perform stability study in experimental medium. check_storage->perform_stability Yes optimize_storage->start Re-run experiment analyze_data Analyze stability data. perform_stability->analyze_data modify_protocol Modify experimental protocol based on stability. analyze_data->modify_protocol end_good Consistent Results modify_protocol->end_good

Caption: Troubleshooting workflow for inconsistent experimental results.

DegradationPathway Matairesinol This compound Hydrolysis_Product Hydrolyzed Lactone Ring Product Matairesinol->Hydrolysis_Product  Acid/Base  Hydrolysis Oxidation_Product Oxidized Phenolic Product (Quinone-type) Matairesinol->Oxidation_Product  Oxidation  (O2, Metal Ions) Photodegradation_Product Photodegradation Isomers/Fragments Matairesinol->Photodegradation_Product  Light  (UV/Visible)

Caption: Hypothetical degradation pathways of this compound in aqueous solution.

Optimizing the dose-response curve for (+)-Matairesinol in cellular assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Matairesinol in cellular assays. Our goal is to help you optimize your dose-response experiments for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cellular assays?

A1: The effective concentration of this compound can vary significantly depending on the cell line and the specific biological endpoint being measured. Based on published studies, a broad starting range of 5 µM to 100 µM is recommended for initial screening.[1][2] For sensitive cell lines or longer incubation times, you may consider starting as low as 1 µM. For some cancer cell lines, effects such as inhibition of proliferation have been observed in the 20-80 µM range.[1][3]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[1][4] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).[4]

Q3: I am observing an increase in signal in my MTT/XTT assay at higher concentrations of this compound, suggesting increased viability. Is this a real effect?

A3: This is a common artifact observed with phenolic compounds like this compound, which possess antioxidant properties. These compounds can directly reduce the tetrazolium salts (MTT, XTT) to formazan, leading to a false positive signal that is independent of cellular metabolism.[6][7]

Q4: How can I mitigate interference from this compound in my cell viability assays?

A4: To avoid the issue described in Q3, consider the following:

  • Run a cell-free control: Incubate this compound with your assay reagent in cell-free media to quantify its direct reductive capacity.

  • Wash cells before adding the reagent: After the treatment period, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual compound before adding the viability reagent.

  • Switch to a non-redox-based assay: Assays that measure ATP content (e.g., CellTiter-Glo®), protease activity, or DNA content (e.g., CyQUANT®) are less likely to be affected by the antioxidant properties of this compound.

Q5: What are the known signaling pathways affected by this compound?

A5: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. These include the inhibition of the PI3K/Akt and MAPK/ERK pathways.[8][9][10] It can also induce apoptosis through mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[1][3][11]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or non-reproducible dose-response curves. 1. Compound precipitation: The solubility of this compound may be limited in aqueous media. 2. Inaccurate pipetting. 3. Cell seeding density variability. 1. Ensure the final DMSO concentration is sufficient to maintain solubility. Visually inspect for precipitates after dilution. Consider a brief sonication of the stock solution before dilution.[5] 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Ensure a homogenous cell suspension before seeding. Avoid edge effects by not using the outer wells of the plate.
High background in control wells (vehicle-treated). 1. DMSO toxicity: The final concentration of DMSO may be too high for your cell line. 2. Contamination. 1. Perform a DMSO dose-response curve to determine the maximum tolerated concentration (typically <0.5%).[4] 2. Practice aseptic techniques and regularly test for mycoplasma contamination.
No observable effect at expected concentrations. 1. Cell line resistance. 2. Insufficient incubation time. 3. Compound degradation. 1. Some cell lines may be inherently resistant. Consider using a positive control known to elicit a response in your cell line. 2. Extend the incubation period (e.g., from 24h to 48h or 72h).[4] 3. Ensure proper storage of stock solutions. Avoid repeated freeze-thaw cycles.
Steep drop-off in viability at a single concentration. Compound toxicity at high concentrations. This may represent the true cytotoxic effect. To better define the IC50, use a narrower range of concentrations around this point with smaller dilution factors.

Data Presentation

Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines

Cell LineAssayIncubation TimeIC50 (µM)Reference
PANC-1 (Pancreatic)Proliferation Assay48h~80[1]
MIA PaCa-2 (Pancreatic)Proliferation Assay48h~80[1]
PC3 (Prostate)MTT Assay72hNot specified, significant effect at 50-200[4]
LNCaP (Prostate)Apoptosis Assay20h (with TRAIL)Sensitizing effect at 40[12]
MDA-MB-231 (Breast)Viability AssayNot specifiedNot specified, induces apoptosis[13]

Table 2: Recommended Assay Parameters for Initial Screening

ParameterRecommendationNotes
Cell Seeding Density 5,000 - 10,000 cells/well (96-well plate)Optimize for logarithmic growth phase during the assay period.
This compound Concentrations 0, 1, 5, 10, 20, 40, 80, 100 µMA semi-logarithmic dilution series is recommended.
Incubation Time 24, 48, and 72 hoursTime-course experiments are crucial to capture optimal response.
Vehicle Control DMSO at the same final concentration as the highest this compound doseEssential for normalizing data.
Assay Type ATP-based (e.g., CellTiter-Glo®) or non-redox basedTo avoid interference from the compound's antioxidant properties.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • For a typical experiment, create a series of intermediate dilutions of the stock solution in cell culture medium.

  • Further dilute the intermediate solutions to achieve the final desired concentrations in the cell culture plate, ensuring the final DMSO concentration is constant across all wells, including the vehicle control.

Protocol 2: Cell Viability Assay (ATP-based)

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature.

  • Add the ATP-based assay reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control to determine the percentage of cell viability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treatment Add Compound to Cells prep_cells->treatment prep_compound Prepare this compound Dilutions prep_compound->treatment incubation Incubate (24-72h) treatment->incubation add_reagent Add Viability Reagent incubation->add_reagent read_plate Measure Signal (Luminescence) add_reagent->read_plate normalize Normalize to Control read_plate->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50

A typical experimental workflow for determining the dose-response of this compound.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis matairesinol This compound akt Akt matairesinol->akt erk ERK matairesinol->erk ros ROS Production matairesinol->ros pi3k PI3K pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation ras Ras raf Raf ras->raf mek MEK raf->mek mek->erk erk->proliferation mitochondria Mitochondrial Dysfunction caspases Caspase Activation mitochondria->caspases ros->mitochondria apoptosis_node Apoptosis caspases->apoptosis_node

Simplified signaling pathways modulated by this compound.

References

Challenges and solutions in the synthesis of enantiomerically pure (+)-Matairesinol.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Enantiomerically Pure (+)-Matairesinol

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of enantiomerically pure this compound. The information is compiled from established synthetic routes and addresses common challenges encountered during the process.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Problem 1: Low Enantioselectivity in Asymmetric Hydrogenation

  • Question: My asymmetric hydrogenation of the itaconic acid derivative is resulting in a low enantiomeric excess (e.e.). What are the common causes and how can I improve the stereoselectivity?

  • Answer: Low enantioselectivity in this crucial step often points to issues with the catalyst, substrate, or reaction conditions.

    • Potential Causes:

      • Catalyst Inactivity or Degradation: The chiral catalyst, often a Rhodium or Ruthenium complex with a chiral phosphine ligand (e.g., Et-DuPhos), may have degraded due to exposure to air or impurities.

      • Substrate Purity: Impurities in the itaconic acid half-ester can poison the catalyst or interfere with the stereochemical control.

      • Incorrect Hydrogen Pressure: The pressure of hydrogen gas is a critical parameter for both reaction rate and enantioselectivity.

      • Solvent Effects: The choice of solvent can significantly influence the catalyst's performance and the transition state of the reaction.

    • Solutions:

      • Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., in a glovebox) and that all solvents are rigorously degassed.

      • Substrate Purification: Recrystallize or chromatograph the itaconic acid derivative before the hydrogenation step.

      • Optimize Hydrogen Pressure: Systematically vary the hydrogen pressure. For Rh-Et-DuPhos systems, pressures around 60 psi have been reported to be effective.

      • Solvent Screening: While methanol is commonly used, screening other polar aprotic solvents might be beneficial.

Problem 2: Poor Yield in the Lignan Cyclization Step

  • Question: The cyclization to form the dibenzylbutyrolactone core is proceeding with a low yield. What are the key parameters to control for this reaction?

  • Answer: The formation of the lactone ring is a sensitive step. Low yields are often due to side reactions or incomplete conversion.

    • Potential Causes:

      • Inefficient Reducing Agent: The choice and stoichiometry of the reducing agent for the diester or acid precursor are critical.

      • Harsh Reaction Conditions: High temperatures or strongly acidic/basic conditions can lead to decomposition or side product formation.

      • Steric Hindrance: The bulky benzyl groups can sterically hinder the cyclization process.

    • Solutions:

      • Choice of Reducing Agent: Borane-tetrahydrofuran complex (B₂H₆·THF) followed by an acidic workup is a common and effective method for the reduction and subsequent in-situ lactonization. Using a milder reducing agent like NaBH₄ might not be sufficient to reduce the carboxylic acid.

      • Temperature Control: Maintain a low temperature (e.g., 0 °C to room temperature) during the reduction to minimize side reactions.

      • High Dilution: Performing the reaction under high dilution conditions can favor intramolecular cyclization over intermolecular polymerization, thereby improving the yield of the desired lactone.

Frequently Asked Questions (FAQs)

  • Q1: What are the main synthetic strategies for obtaining enantiomerically pure this compound?

    A1: The primary strategies rely on establishing the correct stereochemistry early in the synthesis. A common and effective approach involves the asymmetric hydrogenation of an itaconic acid derivative to set the C8' stereocenter, followed by diastereoselective reactions to control the C7' and C8 stereocenters. Another approach involves using chiral auxiliaries to direct the formation of the chiral centers.

  • Q2: How can I confirm the enantiomeric purity of my synthetic this compound?

    A2: The enantiomeric excess (e.e.) of the final product and key intermediates is typically determined by chiral High-Performance Liquid Chromatography (HPLC). It is essential to use a suitable chiral stationary phase (e.g., Chiralcel OD-H) and an optimized mobile phase to achieve baseline separation of the enantiomers.

Data Presentation

Table 1: Comparison of Conditions for Asymmetric Hydrogenation

Catalyst (mol%)LigandH₂ Pressure (psi)SolventTemp (°C)Time (h)Yield (%)e.e. (%)Reference
[Rh(COD)₂]BF₄ (1)Et-DuPhos60MeOH251295>99
Ru(OAc)₂(R-BINAP) (0.5)R-BINAP50EtOH/DCM50249298

Table 2: Key Reagents for Dibenzylbutyrolactone Ring Formation

PrecursorReagent 1Reagent 2SolventYield (%)Reference
Secoisolariciresinol DiacidBH₃·THFp-TsOHTHF85
Phenylthioester DerivativeAgBF₄CH₂Cl₂78

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of (E)-3-(3,4-dimethoxybenzylidene)succinic acid 1-methyl ester

  • A solution of the itaconic acid half-ester (1.0 g, 3.4 mmol) in degassed methanol (20 mL) is placed in a hydrogenation vessel.

  • The catalyst, [Rh(COD)(Et-DuPhos)]BF₄ (0.034 mmol, 1 mol%), is added under an argon atmosphere.

  • The vessel is sealed, purged with hydrogen gas three times, and then pressurized to 60 psi with hydrogen.

  • The reaction mixture is stirred vigorously at room temperature for 12 hours.

  • Upon completion (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the hydrogenated product.

Visualizations

Troubleshooting_Workflow start Low Enantiomeric Excess in Hydrogenation Step q1 Is the catalyst fresh and handled under inert gas? start->q1 sol1 Solution: Use fresh catalyst and rigorous inert techniques. q1->sol1 No q2 Is the substrate pure? q1->q2 Yes sol1->q2 sol2 Solution: Recrystallize or chromatograph the starting material. q2->sol2 No q3 Are H₂ pressure and solvent optimized? q2->q3 Yes sol2->q3 sol3 Solution: Screen H₂ pressure (e.g., 50-70 psi) and degassed solvents. q3->sol3 No end Problem Resolved q3->end Yes sol3->end

Technical Support Center: Best Practices for Preventing Degradation of (+)-Matairesinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of (+)-Matairesinol to prevent its degradation. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: this compound, a dibenzylbutyrolactone lignan, is susceptible to degradation from several factors, including:

  • Temperature: Elevated temperatures can accelerate the degradation of phenolic compounds.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxygen: As a phenolic compound, this compound is prone to oxidation, especially in the presence of oxygen.

  • pH: Extreme pH conditions, particularly alkaline environments, can lead to the degradation of phenolic compounds.

  • Incompatible Materials: Contact with strong acids, alkalis, and strong oxidizing or reducing agents can cause chemical degradation[1].

Q2: What are the recommended storage conditions for solid this compound?

A2: To ensure the long-term stability of solid this compound, it is recommended to store it in a well-closed container, protected from air and light[2]. For extended storage, refrigeration or freezing is advised[2].

Q3: How should I store solutions of this compound?

A3: Whenever possible, solutions of this compound should be prepared fresh on the day of use[2]. If stock solutions need to be prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C[2][3]. Under these conditions, the solutions are generally usable for up to two weeks[2]. For longer-term storage of solutions, -80°C is recommended[1][3].

Q4: I've observed a change in the color of my this compound sample. What could be the cause?

A4: A change in color, such as yellowing or browning, is often an indicator of degradation, likely due to oxidation or photodegradation. This can occur if the sample has been improperly stored with exposure to air, light, or high temperatures. It is crucial to assess the purity of the sample using a suitable analytical method, such as HPLC, before proceeding with experiments.

Q5: Can I use tap water to prepare my this compound solutions?

A5: It is not recommended to use tap water for preparing solutions of this compound. Tap water can contain impurities, such as metal ions and chlorine, which can catalyze the degradation of phenolic compounds. It is best practice to use high-purity water, such as deionized or distilled water, and to degas the solvent to remove dissolved oxygen.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low purity of this compound confirmed by analysis. Improper long-term storage conditions (e.g., exposure to light, air, or elevated temperatures).1. Review storage conditions and ensure the compound is stored in a tightly sealed, light-resistant container at the recommended temperature. 2. For critical applications, consider purchasing a new, certified standard.
Inconsistent experimental results using the same batch of this compound. Degradation of the stock solution.1. Prepare fresh solutions for each experiment. 2. If using a stored stock solution, re-verify its concentration and purity via HPLC before use. 3. Avoid repeated freeze-thaw cycles of stock solutions[3].
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products and their retention times. 2. Optimize the HPLC method to ensure baseline separation of this compound from all degradation products.
Loss of biological activity in an in vitro assay. Degradation of this compound in the assay medium.1. Assess the stability of this compound under the specific assay conditions (e.g., pH, temperature, incubation time). 2. Consider the inclusion of antioxidants in the assay medium if oxidation is suspected.

Quantitative Data Summary

The following tables summarize the recommended storage conditions for this compound based on available data for the compound and similar phenolic compounds.

Table 1: Recommended Storage Conditions for Solid this compound

Parameter Condition Rationale Reference
Temperature-20°C (long-term) or 2-8°C (short-term)To minimize thermal degradation.[1][4]
LightProtected from light (e.g., amber vial)To prevent photodegradation.[2]
AtmosphereInert atmosphere (e.g., argon or nitrogen)To prevent oxidation.[2]
ContainerTightly sealed containerTo prevent exposure to air and moisture.[2]

Table 2: Recommended Storage Conditions for this compound Solutions

Parameter Condition Rationale Reference
Temperature-20°C (up to 2 weeks) or -80°C (long-term)To minimize degradation in solution.[1][2][3]
SolventDegassed, high-purity solventTo remove dissolved oxygen and prevent oxidation.
LightProtected from light (e.g., amber vial)To prevent photodegradation.[2]
ContainerTightly sealed vials, aliquotedTo minimize headspace oxygen and avoid repeated freeze-thaw cycles.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. The extent of degradation should ideally be between 5-20%.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at room temperature for 2 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Store the solid compound at 60°C for 48 hours.

    • Dissolve the stressed solid in the initial solvent for analysis.

  • Photodegradation:

    • Expose the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to monitor for peak purity and the appearance of new peaks.

  • If available, use LC-MS to identify the mass of potential degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general reversed-phase HPLC method that can be optimized to separate this compound from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended to ensure the separation of compounds with varying polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program (Example):

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is suitable for stability testing.

Visualizations

degradation_pathway matairesinol This compound stress Stress Conditions (Heat, Light, O2, pH) matairesinol->stress Exposure degradation Degradation Products (e.g., Oxidized, Hydrolyzed) stress->degradation Leads to

Caption: Potential degradation pathway of this compound under various stress conditions.

experimental_workflow cluster_storage Storage cluster_experiment Experimentation cluster_troubleshooting Troubleshooting solid Solid this compound (-20°C, dark, inert atm) prep Prepare Fresh Solution solid->prep solution Solution this compound (-80°C, dark, aliquoted) solution->prep assay Perform Experiment prep->assay analysis Analyze Results assay->analysis check_purity Check Purity (HPLC) analysis->check_purity Inconsistent Results forced_degradation Forced Degradation Study check_purity->forced_degradation Degradation Observed

Caption: Recommended experimental workflow for using this compound to ensure stability.

logical_relationship cluster_factors Degradation Factors cluster_prevention Preventative Measures title Key Factors for this compound Stability Temperature Temperature Cold_Storage Cold Storage (-20°C to -80°C) Temperature->Cold_Storage Light Light Light_Protection Light Protection (Amber Vials) Light->Light_Protection Oxygen Oxygen Inert_Atmosphere Inert Atmosphere (N2 or Ar) Oxygen->Inert_Atmosphere pH pH pH_Control pH Control (Neutral/Slightly Acidic) pH->pH_Control

Caption: Logical relationship between degradation factors and preventative measures.

References

Validation & Comparative

A comparative analysis of the anticancer properties of (+)-Matairesinol and secoisolariciresinol.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Anticancer Properties of (+)-Matairesinol and Secoisolariciresinol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anticancer properties of two prominent plant lignans, this compound and secoisolariciresinol. The information presented is based on available experimental data to facilitate an objective evaluation of their potential as therapeutic agents.

Introduction

This compound and secoisolariciresinol are naturally occurring lignans found in various plants, including flaxseed, that have garnered significant interest for their potential health benefits, particularly in cancer prevention and therapy.[1][2] Both compounds are precursors to mammalian lignans, such as enterolactone and enterodiol, which are thought to mediate some of their biological effects.[1] This guide delves into the experimental evidence outlining their individual and comparative anticancer activities, focusing on their effects on cell viability, apoptosis, and cell cycle progression, as well as the underlying molecular mechanisms.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the anticancer effects of this compound and secoisolariciresinol (often studied as its diglucoside, SDG) across various cancer cell lines. It is important to note that the data are compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxicity (IC50 Values)
CompoundCancer Cell LineIC50 Value (µM)Duration of TreatmentAssayReference
This compound PANC-1 (Pancreatic)~8048hProliferation Assay[1]
MIA PaCa-2 (Pancreatic)~8048hProliferation Assay[1]
PC3 (Prostate)Not explicitly stated, but dose-dependent reduction in viability observed up to 200 µM24, 48, 72hMTT Assay[3]
MCF 7 (Breast)> 100Not specifiedNot specified[4]
Secoisolariciresinol Diglucoside (SDG) HCT116 (Colorectal)~5024hCCK-8 Assay[5]
SW480 (Colon)IC50 values determined but not explicitly stated in the abstract24, 48, 72hNot specified[6]
Enterolactone (Metabolite of Secoisolariciresinol) E0771 (Breast)< 1048hMTT Assay[7]
MDA-MB-231 (Breast)< 1048hMTT Assay[7]
MCF-7 (Breast)< 1048hMTT Assay[7]
Table 2: Effects on Apoptosis
CompoundCancer Cell LineMethodKey FindingsReference
This compound PANC-1 (Pancreatic)Annexin V/PI Staining196% increase in late apoptosis at 80 µM[1]
MIA PaCa-2 (Pancreatic)Annexin V/PI Staining261% increase in late apoptosis at 80 µM[1]
LNCaP (Prostate)Sub-G0/G1 analysisSensitizes cells to TRAIL-induced apoptosis[8]
MDA-MB-231 (Triple-Negative Breast)Not specifiedInduces apoptosis via repolarization of M2 macrophages[6]
Secoisolariciresinol Diglucoside (SDG) SW480 (Colon)TUNEL Assay59-62% apoptotic cells with SDG treatment vs. 27-29% in control[6]
HCT116 (Colorectal)Annexin V/PI StainingInduces pyroptosis, a form of programmed cell death[5]
Table 3: Effects on Cell Cycle
CompoundCancer Cell LineMethodKey FindingsReference
This compound Not explicitly detailed in the provided search results.---
Secoisolariciresinol Diglucoside (SDG) SW480 (Colon)Not specifiedCytostatic effect associated with an increase in cyclin A expression.[5]

Signaling Pathways

Both this compound and secoisolariciresinol exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and inflammation.

This compound

This compound has been shown to primarily target the PI3K/Akt and MAPK signaling pathways. In prostate cancer cells, it inhibits Akt activity, sensitizing them to TRAIL-induced apoptosis.[8][9] In pancreatic cancer cells, it modulates the phosphorylation of proteins in the MAPK and PI3K signaling pathways, including JNK, p38, and ERK1/2.[1][9]

Secoisolariciresinol

Secoisolariciresinol, primarily studied as its diglucoside (SDG), has been demonstrated to suppress the NF-κB signaling pathway in breast cancer cells.[7][10] This inhibition is a likely mechanism for its antitumor effects in triple-negative breast cancer.[7] Additionally, in colorectal cancer cells, SDG has been shown to inhibit the PI3K/Akt signaling pathway , which is involved in its induction of pyroptosis.[5]

Mandatory Visualizations

Experimental Workflow

G cluster_prep Cell Culture & Treatment cluster_assays Anticancer Activity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment Treatment with This compound or Secoisolariciresinol cell_culture->treatment mtt Cell Viability (MTT Assay) treatment->mtt Incubation apoptosis Apoptosis (Annexin V/PI Staining) treatment->apoptosis Incubation cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle Incubation data_acq Data Acquisition mtt->data_acq apoptosis->data_acq cell_cycle->data_acq quant Quantification & Comparison data_acq->quant

Caption: General experimental workflow for assessing anticancer properties.

Signaling Pathways

G cluster_mat This compound Signaling cluster_seco Secoisolariciresinol Signaling mat This compound pi3k_akt_mat PI3K/Akt Pathway mat->pi3k_akt_mat inhibits mapk_mat MAPK Pathway mat->mapk_mat modulates apoptosis_mat Apoptosis pi3k_akt_mat->apoptosis_mat promotes proliferation_mat Cell Proliferation mapk_mat->proliferation_mat regulates seco Secoisolariciresinol (SDG) nfkb_seco NF-κB Pathway seco->nfkb_seco inhibits pi3k_akt_seco PI3K/Akt Pathway seco->pi3k_akt_seco inhibits inflammation_seco Inflammation nfkb_seco->inflammation_seco promotes pyroptosis_seco Pyroptosis pi3k_akt_seco->pyroptosis_seco induces

Caption: Key signaling pathways modulated by each compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline based on common practices.[3]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1.5 x 10³ cells per well and culture overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or secoisolariciresinol (e.g., 1.56 to 200 µM) for the desired time periods (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated (e.g., DMSO) cells as controls.

  • MTT Addition: After the treatment period, add 100 µl of 1 mg/ml MTT solution to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This is a generalized protocol based on standard procedures.[5][11]

  • Cell Treatment: Treat cells with the desired concentrations of this compound or secoisolariciresinol for the specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This is a general protocol for cell cycle analysis by flow cytometry.[12]

  • Cell Treatment and Harvesting: Treat cells as required and harvest them.

  • Fixation: Wash the cells with PBS and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark to allow for DNA staining.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The available evidence suggests that both this compound and secoisolariciresinol possess significant anticancer properties, albeit potentially through distinct primary mechanisms. This compound appears to strongly influence the PI3K/Akt and MAPK pathways, leading to the induction of apoptosis. Secoisolariciresinol, on the other hand, has been shown to inhibit NF-κB and PI3K/Akt signaling, resulting in reduced inflammation and induction of a specific form of programmed cell death called pyroptosis.

While the data presented in this guide provide valuable insights, it is crucial to acknowledge the absence of direct comparative studies. Such studies, employing a standardized set of cancer cell lines and uniform experimental conditions, are necessary to definitively ascertain the relative potency and therapeutic potential of these two promising lignans. Future research should focus on head-to-head comparisons to guide further drug development efforts.

References

A Comparative Guide to the Biological Activities of (+)-Matairesinol and its Metabolite Enterolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Matairesinol, a plant lignan found in various seeds, grains, and vegetables, is a key dietary precursor to the mammalian lignan enterolactone.[1][2][3] Following ingestion, gut microbiota metabolize this compound into enterolactone, which is then absorbed and circulated throughout the body.[1][2][3] Both compounds have garnered significant interest in the scientific community for their potential roles in human health and disease prevention, exhibiting a range of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and hormonal-modulating effects.[1][3][4][5] This guide provides a comprehensive comparison of the biological activities of this compound and enterolactone, supported by experimental data and detailed methodologies, to aid researchers in the fields of pharmacology, nutrition, and drug discovery.

Comparative Biological Activities: A Tabular Overview

The following tables summarize the quantitative data on the biological activities of this compound and enterolactone. Direct comparative studies are limited; therefore, data from various sources are presented to provide a comprehensive overview.

Table 1: Antioxidant Activity

CompoundAssayIC50 Value (µg/mL)Key FindingsReference
Enterolactone DPPH Radical Scavenging932.167Exhibited weaker antioxidant activity compared to plant lignans and standard antioxidants.[5]
This compound VariousNot directly reported in comparative studiesPhyto lignans, such as matairesinol, are reported to have better antioxidant activity than mammalian lignans.[5] Matairesinol has demonstrated antioxidant effects in various studies.[4][6][4][5][6]

Table 2: Anti-inflammatory Activity

CompoundCell LineKey FindingsReference
This compound MicrogliaHampered the expression of pro-inflammatory factors (TNF-α, IL-1β, IL-6, IFN-γ, IL-8, and MCP1) and dampened the phosphorylation of MAPK and NF-κB.[4][7]
Enterolactone Not specifiedShown to suppress the production of pro-inflammatory mediators by downregulating transcriptional factors such as nuclear factor-kB (NF-κB).[1]

Table 3: Anticancer Activity

CompoundCancer Cell LineIC50 ValueKey FindingsReference
This compound Pancreatic (MIA PaCa-2, PANC-1)~80 µM (inhibition of proliferation)Inhibited cell proliferation and progression.[8]
Prostate (PC3)Dose-dependent reduction in cell viabilitySubstantiated anticancer potential against metastatic prostate cancer cells.[9]
Enterolactone Colon tumor cellsNot specifiedSignificantly inhibited the growth of human colon tumor cells.[1][2]
Breast (MCF-7)Not specifiedInhibited the E2-induced proliferation of MCF-7 breast cancer cells.[1][2]

Table 4: Estrogenic Activity

CompoundReceptor/AssayKey FindingsReference
This compound Estrogen ReceptorPossesses weak estrogenic and antiestrogenic activities.[1]
Enterolactone Estrogen Receptor α (ERα)Activates ER-mediated transcription with a preference for ERα.[10]
MCF-7 cellsInhibited E2-induced proliferation, suggesting antiestrogenic activity.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol is based on the principle of the reduction of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant compound.

  • Reagents and Materials:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

    • This compound and Enterolactone standards

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds (this compound and enterolactone) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.

    • Add a specific volume of the test compound or standard solution to a 96-well plate.

    • Add a defined volume of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[11]

Anti-inflammatory Activity Assessment: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Line:

    • RAW 264.7 murine macrophage cell line

  • Reagents and Materials:

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Lipopolysaccharide (LPS)

    • This compound and Enterolactone

    • Griess Reagent (for nitrite determination)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound or enterolactone for a specific period (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

    • A standard curve using sodium nitrite is generated to calculate the nitrite concentration in the samples.

    • The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control group.

Anticancer Activity Assessment: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Lines:

    • Relevant cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer, HCT116 for colon cancer)

  • Reagents and Materials:

    • Appropriate cell culture medium

    • This compound and Enterolactone

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to attach.

    • Treat the cells with a range of concentrations of this compound or enterolactone for a defined period (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Signaling Pathways and Mechanisms of Action

Both this compound and enterolactone exert their biological effects by modulating various intracellular signaling pathways.

Anti-inflammatory Signaling

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4] By dampening the phosphorylation of components within these cascades, matairesinol leads to a reduction in the production of pro-inflammatory cytokines. Enterolactone also demonstrates anti-inflammatory properties through the downregulation of the NF-κB pathway.[1]

G Anti-inflammatory Signaling of Matairesinol and Enterolactone matairesinol This compound mapk MAPK Pathway (p38, JNK) matairesinol->mapk inhibits nfkb_activation_m NF-κB Activation matairesinol->nfkb_activation_m inhibits pro_inflammatory_cytokines_m Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mapk->pro_inflammatory_cytokines_m nfkb_activation_m->pro_inflammatory_cytokines_m enterolactone Enterolactone nfkb_activation_e NF-κB Activation enterolactone->nfkb_activation_e inhibits pro_inflammatory_mediators_e Pro-inflammatory Mediators nfkb_activation_e->pro_inflammatory_mediators_e

Caption: Anti-inflammatory signaling pathways.

Anticancer Signaling

The anticancer activities of this compound and enterolactone are mediated through their influence on signaling pathways that control cell proliferation, survival, and apoptosis. Studies have indicated that matairesinol can modulate the PI3K/Akt and MAPK signaling pathways in cancer cells.[8][9] Enterolactone has also been shown to possess potent anti-cancer properties by affecting cancer cell proliferation and survival.[3]

G Anticancer Signaling of Matairesinol and Enterolactone matairesinol This compound pi3k_akt PI3K/Akt Pathway matairesinol->pi3k_akt modulates mapk_erk MAPK/ERK Pathway matairesinol->mapk_erk modulates apoptosis Apoptosis matairesinol->apoptosis induces enterolactone Enterolactone cell_proliferation Cell Proliferation & Survival enterolactone->cell_proliferation inhibits enterolactone->apoptosis induces pi3k_akt->cell_proliferation mapk_erk->cell_proliferation

Caption: Anticancer signaling pathways.

Experimental Workflow: A Comparative In Vitro Study

The following diagram illustrates a logical workflow for a comparative study of the biological activities of this compound and enterolactone.

G Experimental Workflow for Comparative Analysis start Start: Compound Preparation (this compound & Enterolactone) antioxidant_assay Antioxidant Activity (e.g., DPPH Assay) start->antioxidant_assay anti_inflammatory_assay Anti-inflammatory Activity (e.g., NO Production in RAW 264.7) start->anti_inflammatory_assay anticancer_assay Anticancer Activity (e.g., MTT Assay on Cancer Cell Lines) start->anticancer_assay estrogenic_assay Estrogenic Activity (e.g., MCF-7 Proliferation Assay) start->estrogenic_assay data_analysis Data Analysis (IC50/EC50 Calculation, Statistical Comparison) antioxidant_assay->data_analysis anti_inflammatory_assay->data_analysis anticancer_assay->data_analysis estrogenic_assay->data_analysis conclusion Conclusion: Comparative Bioactivity Profile data_analysis->conclusion

Caption: In vitro comparative experimental workflow.

Conclusion

Both this compound and its primary metabolite, enterolactone, exhibit a spectrum of promising biological activities that warrant further investigation for their potential therapeutic applications. While current evidence suggests that the plant precursor, this compound, may possess stronger antioxidant properties, its metabolite, enterolactone, demonstrates significant anti-inflammatory, anticancer, and estrogen-modulating effects. The differential activities of these two compounds highlight the importance of considering metabolic transformation in the evaluation of dietary phytochemicals. The provided experimental protocols and workflow diagrams serve as a resource for researchers to conduct further comparative studies, which are crucial for elucidating the precise mechanisms of action and a clearer understanding of their respective roles in health and disease. Future research should focus on direct, head-to-head comparisons of these compounds in various in vitro and in vivo models to establish a more definitive understanding of their relative potencies and therapeutic potential.

References

Validating the Inhibitory Effects of (+)-Matairesinol on MAPK and NF-κB Signaling Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory effects of the plant lignan (+)-Matairesinol on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are critical mediators of cellular responses to a variety of stimuli and are implicated in inflammatory diseases and cancer. This document compares the efficacy of this compound with other known inhibitors and provides detailed experimental protocols for validation.

Overview of this compound's Inhibitory Action

This compound, a dibenzylbutyrolactone plant lignan found in various foodstuffs, has demonstrated significant anti-inflammatory, antioxidant, and anti-cancer properties.[1] Emerging research indicates that its therapeutic effects are, in part, mediated through the suppression of the MAPK and NF-κB signaling cascades. Studies have shown that this compound can inhibit the phosphorylation of key proteins in these pathways, thereby downregulating the expression of pro-inflammatory and proliferative genes.[2][3]

Comparative Analysis of Pathway Inhibition

The inhibitory potential of this compound is best understood in comparison to other well-established pathway inhibitors. The following tables summarize the available quantitative data.

Table 1: Comparative Inhibition of the MAPK Signaling Pathway
CompoundTarget Protein(s)Cell Line/ModelEffective Concentration / IC50Citation(s)
This compound p-ERK1/2, p-p38BV2 microglia, BMMs6.25 - 25 µM[1][4]
This compound p-MAPK, p-JNKSepsis-induced microglia5 - 20 µM[2]
This compound p-ERK1/2PANC-1, MIA PaCa-240 - 80 µM[5]
U0126 MEK1/2Various~0.5-10 µM[6]
SB203580 p38α/βVarious0.5 - 1 µM[7]
SP600125 JNK1/2/3Various5 - 20 µM[6]
Table 2: Comparative Inhibition of the NF-κB Signaling Pathway
CompoundTarget Protein(s)Cell Line/ModelEffective Concentration / IC50Citation(s)
This compound NF-κB transcriptional activity, nuclear translocationBV2 microglia6.25 - 25 µM[1][8]
This compound p-NF-κBSepsis-induced microglia5 - 20 µM[2]
Bay 11-7082 IKKβVarious5 - 10 µM[9]
Bortezomib Proteasome (inhibits IκBα degradation)Various< 1 µM[10]
Sulfasalazine IKKα/βVarious100 - 500 µM[11]
IMD 0354 IKKβHEK293< 1 µM[12]

Visualizing the Mechanism of Action

The following diagrams illustrate the points of intervention for this compound within the MAPK and NF-κB signaling pathways.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS MEKK MEKK Receptor->MEKK RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription_Factors Transcription Factors (e.g., AP-1) ERK1/2->Transcription_Factors MKK4/7 MKK4/7 MEKK->MKK4/7 MKK3/6 MKK3/6 MEKK->MKK3/6 JNK JNK MKK4/7->JNK JNK->Transcription_Factors p38 p38 MKK3/6->p38 p38->Transcription_Factors Matairesinol_ERK This compound Matairesinol_ERK->ERK1/2 Matairesinol_p38 This compound Matairesinol_p38->p38 Matairesinol_JNK This compound Matairesinol_JNK->JNK Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression

Caption: Inhibition of the MAPK signaling pathway by this compound.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB_NFkB IκB-NF-κB Complex IKK_Complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocated NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocated Translocation IkB_p p-IκB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Matairesinol_NFkB This compound Matairesinol_NFkB->NFkB_p65_p50 Inhibits translocation & activity IkB_NFkB->NFkB_p65_p50 IkB_NFkB->IkB_p Gene_Expression Gene Expression (iNOS, COX-2, Cytokines) NFkB_translocated->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocols

Validation of the inhibitory effects of this compound requires robust and reproducible experimental methodologies.

Cell Culture and Treatment
  • Cell Lines: BV2 microglia, RAW264.7 macrophages, or other relevant cell lines are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 5, 10, 25, 50 µM) for 1-2 hours, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL) for the specified duration (e.g., 30 minutes for phosphorylation studies, 24 hours for gene expression studies).

Western Blot Analysis for Protein Phosphorylation

This technique is used to quantify the levels of phosphorylated (activated) proteins in the MAPK and NF-κB pathways.

  • Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Membranes are blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of ERK1/2, p38, JNK, and NF-κB p65.

  • Detection: After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression relative to a loading control (e.g., GAPDH or β-actin).

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

  • Transfection: Cells are transiently co-transfected with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, cells are pre-treated with this compound followed by stimulation with an inducer like TNF-α (10 ng/mL).

  • Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency.

Nitric Oxide (NO) Production Assay

As iNOS is a downstream target of NF-κB, measuring NO production can serve as an indicator of pathway inhibition.

  • Sample Collection: After cell treatment, the culture medium is collected.

  • Griess Reaction: The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent. Briefly, an equal volume of cell culture supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.

  • Quantification: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a standard curve generated with sodium nitrite.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_protein cluster_transcriptional cluster_functional Cell_Culture 1. Cell Culture (e.g., BV2, RAW264.7) Treatment 2. Pre-treatment: this compound 3. Stimulation: LPS/TNF-α Cell_Culture->Treatment Protein_Analysis Protein Level Analysis Treatment->Protein_Analysis Transcriptional_Analysis Transcriptional Activity Treatment->Transcriptional_Analysis Functional_Analysis Functional Output Treatment->Functional_Analysis Western_Blot Western Blot (p-ERK, p-p38, p-p65) Protein_Analysis->Western_Blot Luciferase_Assay NF-κB Luciferase Reporter Assay Transcriptional_Analysis->Luciferase_Assay NO_Assay Nitric Oxide (NO) Production Assay Functional_Analysis->NO_Assay Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) Functional_Analysis->Cytokine_ELISA Data_Interpretation Data Interpretation & Conclusion Western_Blot->Data_Interpretation Luciferase_Assay->Data_Interpretation NO_Assay->Data_Interpretation Cytokine_ELISA->Data_Interpretation

Caption: General workflow for validating the inhibitory effects of compounds.

Conclusion

The available evidence strongly supports the inhibitory effects of this compound on both the MAPK and NF-κB signaling pathways. It effectively suppresses the activation of key kinases such as ERK, p38, and JNK, and inhibits the transcriptional activity of NF-κB at concentrations achievable in vitro.[1][2][4] While commercially available inhibitors may exhibit higher potency for specific targets, this compound offers a broader spectrum of activity by modulating multiple nodes within these interconnected inflammatory pathways. This multi-target effect, combined with its natural origin, positions this compound as a promising candidate for further investigation in the development of novel therapeutics for inflammatory and proliferative disorders. The provided protocols offer a standardized framework for researchers to validate and expand upon these findings.

References

Investigating the synergistic effects of (+)-Matairesinol with chemotherapeutic agents like 5-Fluorouracil.

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of natural compounds in combination with conventional chemotherapeutic agents. This guide provides a comprehensive analysis of the synergistic effects of (+)-Matairesinol, a plant lignan, with the widely used chemotherapeutic drug 5-Fluorouracil (5-FU) in the context of pancreatic cancer. Experimental data from preclinical studies are presented to offer an objective comparison of their combined efficacy versus individual treatments.

Quantitative Analysis of Synergistic Effects

The combination of this compound and 5-Fluorouracil has demonstrated significant synergistic anti-cancer effects in pancreatic ductal adenocarcinoma (PDAC) cell lines, PANC-1 and MIA PaCa-2. The following tables summarize the key quantitative findings from in vitro studies, highlighting the enhanced therapeutic efficacy of the combination therapy.

Treatment GroupPANC-1 Cell Proliferation Inhibition (%)MIA PaCa-2 Cell Proliferation Inhibition (%)
Control00
5-FU (20 µM)2726
This compound (80 µM) + 5-FU (20 µM)6670
Table 1: Synergistic Inhibition of Pancreatic Cancer Cell Proliferation. Data shows a significant increase in the inhibition of cell proliferation when this compound is combined with 5-FU compared to 5-FU alone[1].
Treatment GroupPANC-1 Apoptotic Cells (%)MIA PaCa-2 Apoptotic Cells (%)
5-FU (20 µM)Not specified473 (relative to control)
This compound (80 µM) + 5-FU (20 µM)Moderately Increased704 (relative to control)
Table 2: Enhanced Apoptosis in Pancreatic Cancer Cells. The combination treatment significantly increases the percentage of apoptotic cells, particularly in the MIA PaCa-2 cell line[1].
Treatment GroupPANC-1 Relative ROS Production (%)MIA PaCa-2 Relative ROS Production (%)
5-FU (20 µM)Not specifiedNot specified
This compound (80 µM) + 5-FU (20 µM)Significantly IncreasedSignificantly Increased
Table 3: Increased Reactive Oxygen Species (ROS) Production. The combination of this compound and 5-FU leads to a significant increase in the production of ROS in both pancreatic cancer cell lines, contributing to apoptosis[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to investigate the synergistic effects of this compound and 5-Fluorouracil.

Cell Culture and Reagents: The human pancreatic cancer cell lines PANC-1 and MIA PaCa-2 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. The cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay):

  • Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • The cells were then treated with this compound, 5-FU, or a combination of both at various concentrations for 48 hours.

  • Following treatment, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader. Cell viability was expressed as a percentage of the control (untreated cells).

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining):

  • Cells were seeded in 6-well plates and treated with the compounds for 48 hours.

  • After treatment, both floating and adherent cells were collected and washed with cold phosphate-buffered saline (PBS).

  • The cells were then resuspended in 1X binding buffer.

  • Annexin V-FITC and propidium iodide (PI) were added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay):

  • Cells were seeded in 6-well plates and treated with the indicated compounds.

  • After treatment, the cells were incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

  • The cells were then washed with PBS, and the fluorescence intensity was measured using a flow cytometer. The increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Synergy Analysis: The synergistic effects of the drug combination were evaluated using the Bliss independence model. This model compares the observed inhibitory effect of the combination with the expected effect, calculated based on the individual effects of each drug. A combination effect greater than the expected additive effect indicates synergy.

Visualizing the Mechanisms of Action

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis PANC1 PANC-1 Matairesinol This compound PANC1->Matairesinol FU5 5-Fluorouracil PANC1->FU5 Combination Combination PANC1->Combination MIAPaCa2 MIA PaCa-2 MIAPaCa2->Matairesinol MIAPaCa2->FU5 MIAPaCa2->Combination MTT MTT Assay (Cell Viability) Matairesinol->MTT Apoptosis Annexin V/PI Staining (Apoptosis) Matairesinol->Apoptosis ROS DCFH-DA Assay (ROS Production) Matairesinol->ROS WesternBlot Western Blot (Signaling Proteins) Matairesinol->WesternBlot FU5->MTT FU5->Apoptosis FU5->ROS Combination->MTT Combination->Apoptosis Combination->ROS Synergy Synergy Analysis (Bliss Independence) MTT->Synergy Statistical Statistical Analysis Apoptosis->Statistical ROS->Statistical WesternBlot->Statistical Signaling_Pathway cluster_cellular_effects Cellular Effects Matairesinol This compound AKT p-AKT ↑ Matairesinol->AKT modulates MAPK p-JNK ↑ p-P38 ↑ p-ERK1/2 ↓ Matairesinol->MAPK modulates ROS ROS Production ↑ Matairesinol->ROS synergistically induce FU5 5-Fluorouracil FU5->ROS synergistically induce Apoptosis Apoptosis ↑ AKT->Apoptosis promotes MAPK->Apoptosis promotes ROS->Apoptosis induces Proliferation Proliferation ↓ Apoptosis->Proliferation inhibits

References

A comparative study of (+)-Matairesinol isolated from different natural sources.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Matairesinol, a lignan found in a variety of plant sources, has garnered significant attention for its potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant properties.[1][2][3] This guide provides a comparative overview of this compound isolated from different natural sources, focusing on yield, purity, and biological efficacy, supported by experimental data and detailed protocols.

Isolation and Purification: A Comparative Overview

The yield and purity of this compound can vary significantly depending on the natural source and the extraction and purification methodologies employed. While a direct comparative study using standardized methods is lacking in the current literature, this section consolidates available data to offer a comparative perspective.

Table 1: Comparison of this compound Yield and Purity from Various Natural Sources

Natural SourceScientific NameReported YieldReported PurityExtraction MethodPurification MethodReference
ForsythiaForsythia x intermedia1.0–2.7 mg/g (dry weight)-Methanolic Extraction-[4]
ForsythiaForsythia koreana->90%Methanolic ExtractionCentrifugal Partition Chromatography[5]
FlaxseedLinum usitatissimum0.55 mg/100g-Alkaline Methanolic ExtractionLC-MS/MS[6][7]
Various Plant Foods-7 to 764 µ g/100 g-Methanol-water with NaOHLC-MS/MS[8]

Note: The yields reported are from different studies with varying methodologies, making direct comparison challenging. The data is presented to provide a general understanding of the relative abundance of this compound in these sources.

Biological Activity: A Multi-faceted Potential

This compound exhibits a range of biological activities that are of interest to the drug development community. This section summarizes its cytotoxic, antioxidant, and anti-inflammatory effects.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are presented below.

Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure Time (h)AssayReference
PC-3Prostate CancerNot explicitly stated, but dose-dependent reduction in viability up to 200 µM24, 48, 72MTT Assay[9]
PANC-1Pancreatic Cancer~80 µM (inhibited proliferation by 48%)48MTT Assay[10][11]
MIA PaCa-2Pancreatic Cancer~80 µM (inhibited proliferation by 50%)48MTT Assay[10][11]
BV2 MicrogliaMurine MicrogliaNon-toxic up to 25 µM24MTT Assay[12]
Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are commonly used to evaluate this activity. While specific IC50 values for this compound were not consistently found, its activity is well-documented.[13][14]

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[3][12] For instance, it has been shown to inhibit nitric oxide production in LPS-induced BV2 microglia in a concentration-dependent manner (6.25, 12.5, 25 µM).[12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Extraction and Purification

Protocol 1: Extraction and Quantification of Matairesinol from Plant Foods [6][7]

  • Extraction: Solid food samples are extracted with a methanol-water mixture (70:30 v/v) containing 0.3 M NaOH at 60°C for 1 hour.

  • Neutralization and Centrifugation: The extract is neutralized and centrifuged.

  • Evaporation: An aliquot of the supernatant is taken, and the methanol is evaporated under a nitrogen stream.

  • Enzymatic Hydrolysis: The residue is incubated overnight with β-glucuronidase/sulfatase from Helix pomatia in a sodium acetate buffer (0.05 M, pH 5.0) at 37°C.

  • Liquid-Liquid Extraction: The hydrolyzed sample is extracted twice with diethyl ether.

  • Analysis: The combined organic phases are evaporated, and the residue is dissolved in a methanol-water mixture for LC-MS/MS analysis.

Protocol 2: Purification of Matairesinol using Centrifugal Partition Chromatography (CPC) [5]

  • Sample Preparation: A partially purified extract of Forsythia koreana is prepared.

  • Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (5:5:5:5 v/v) is used.

  • CPC Separation: The sample is subjected to CPC in a single step to separate arctigenin and matairesinol.

  • Purity Analysis: The purity of the isolated matairesinol is determined by HPLC analysis.

Biological Activity Assays

Protocol 3: Cytotoxicity (MTT) Assay [9][10]

  • Cell Seeding: Cancer cells (e.g., PC-3, PANC-1, MIA PaCa-2) are seeded in 96-well plates at a density of 1.5 x 10³ cells per well and cultured overnight.

  • Treatment: The cells are treated with various concentrations of this compound (e.g., ranging from 1.56 to 200 µM) for 24, 48, or 72 hours.

  • MTT Addition: 100 µL of 1 mg/ml MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm with a reference wavelength of 630 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Protocol 4: DPPH Radical Scavenging Assay [13]

  • Reaction Mixture: A solution of this compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • IC50 Determination: The IC50 value is determined from a plot of inhibition percentage against the concentration of the sample.

Protocol 5: ABTS Radical Scavenging Assay [13][14]

  • ABTS Radical Cation Generation: ABTS is reacted with potassium persulfate to generate the ABTS radical cation (ABTS•+). The solution is then diluted to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Various concentrations of this compound are allowed to react with the ABTS•+ solution.

  • Absorbance Measurement: The absorbance is measured at 734 nm after a specific incubation time.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.

Protocol 6: Anti-inflammatory Assay (Nitric Oxide Production) [12]

  • Cell Culture: BV2 microglia cells are cultured and seeded in appropriate plates.

  • Pre-treatment: Cells are pre-treated with different concentrations of this compound (e.g., 6.25, 12.5, 25 µM) for a specified duration.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Nitrite Measurement: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.

Signaling Pathway Modulation

This compound exerts its biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.

matairesinol_signaling matairesinol This compound src Src matairesinol->src erk ERK1/2 matairesinol->erk nfkb NF-κB matairesinol->nfkb ampk AMPK matairesinol->ampk mapk MAPK (p38, JNK) matairesinol->mapk lps LPS tlr4 TLR4 lps->tlr4 tlr4->src src->erk erk->nfkb inflammation Inflammation (NO, iNOS, COX-2) nfkb->inflammation proliferation Cell Proliferation ampk->proliferation apoptosis Apoptosis mapk->apoptosis mapk->proliferation

Caption: Proposed signaling pathways modulated by this compound.

experimental_workflow start Plant Material extraction Extraction start->extraction purification Purification extraction->purification characterization Characterization (HPLC, LC-MS, NMR) purification->characterization pure_compound Pure this compound characterization->pure_compound cytotoxicity Cytotoxicity Assay (MTT) pure_compound->cytotoxicity antioxidant Antioxidant Assay (DPPH, ABTS) pure_compound->antioxidant anti_inflammatory Anti-inflammatory Assay pure_compound->anti_inflammatory results Biological Activity Data cytotoxicity->results antioxidant->results anti_inflammatory->results

Caption: General experimental workflow for the study of this compound.

Conclusion

This compound, obtainable from various plant sources, demonstrates promising cytotoxic, antioxidant, and anti-inflammatory activities. This guide provides a consolidated resource for researchers, summarizing key data and methodologies to facilitate further investigation into its therapeutic potential. The provided experimental protocols and signaling pathway diagrams offer a foundation for designing future studies aimed at elucidating the precise mechanisms of action and optimizing its application in drug development. Further research focusing on standardized comparative studies of yield and purity from different sources is warranted to fully harness the potential of this valuable natural compound.

References

Cross-Validation of the Antimetastatic Potential of (+)-Matairesinol Across Diverse Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimetastatic potential of the plant lignan (+)-Matairesinol across various cancer models. The information is compiled from preclinical studies to offer an objective overview of its efficacy and mechanisms of action, supported by experimental data.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell migration, invasion, and related molecular markers.

Table 1: In Vitro Inhibition of Cancer Cell Migration and Invasion by this compound

Cancer TypeCell LineAssayConcentration (µM)Inhibition EffectReference
Pancreatic Cancer PANC-1Transwell Migration8079% reduction in migrated cells[1]
MIA PaCa-2Transwell Migration8086% reduction in migrated cells[1]
PANC-1Invasion Assay80191% increase in interspace distance[1]
MIA PaCa-2Invasion Assay80170% increase in interspace distance[1]
Prostate Cancer PC3Wound Healing5010.99% remaining open wound area[2]
PC3Wound Healing10024.48% remaining open wound area[2]
PC3Wound Healing20071.33% remaining open wound area[2]

Table 2: Effect of this compound on the Expression of Metastasis-Related Genes

Cancer TypeCell LineGeneConcentration (µM)Effect on mRNA ExpressionReference
Pancreatic Cancer MIA PaCa-2MMP18037% decrease[1]
Prostate Cancer PC3MMP2Not SpecifiedDownregulation[3]
PC3MMP9Not SpecifiedDownregulation[3]
PC3AKT1Not SpecifiedDownregulation[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Wound Healing (Scratch) Assay

This assay measures collective cell migration.

Protocol:

  • Seed cancer cells in a 6-well plate and grow to form a confluent monolayer.

  • Create a "scratch" or cell-free gap in the monolayer using a sterile p200 pipette tip.

  • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh culture medium containing various concentrations of this compound or a vehicle control.

  • Capture images of the scratch at 0 hours and at regular intervals (e.g., 12, 24 hours) using a microscope.

  • The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of the open wound area is calculated relative to the initial scratch area.

Transwell Migration and Invasion Assay

This assay assesses the migratory and invasive potential of individual cancer cells.

Protocol for Migration Assay:

  • Rehydrate Transwell inserts (typically with an 8 µm pore size membrane) in a serum-free medium.

  • Add a chemoattractant (e.g., medium with 10% fetal bovine serum) to the lower chamber of a 24-well plate.

  • Seed cancer cells, pre-treated with various concentrations of this compound or vehicle control, into the upper chamber in a serum-free medium.

  • Incubate for a period that allows for cell migration but not proliferation (e.g., 24 hours).

  • Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as 0.5% crystal violet.

  • Count the number of stained, migrated cells in several random microscopic fields.

Protocol for Invasion Assay: The protocol is similar to the migration assay with one key difference:

  • Before seeding the cells, the upper surface of the Transwell membrane is coated with a layer of Matrigel, a basement membrane extract. This requires the cells to degrade the matrix to migrate through the pores, thus measuring their invasive capacity.

Signaling Pathways and Experimental Workflows

The antimetastatic effects of this compound are mediated through the modulation of key signaling pathways involved in cell migration, invasion, and survival.

PI3K/Akt Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation that is often dysregulated in cancer.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Proliferation, Survival, Invasion) Akt->Downstream Matairesinol This compound Matairesinol->Akt Inhibits MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogens Mitogens Receptor Receptor Mitogens->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (Cell Proliferation, Migration) ERK->Transcription Matairesinol This compound Matairesinol->ERK Inhibits Phosphorylation Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models (Further Validation Required) CellCulture Cancer Cell Lines (Prostate, Pancreatic, etc.) Treatment Treatment with This compound CellCulture->Treatment TumorImplantation Tumor Cell Implantation CellCulture->TumorImplantation Select Cell Line Migration Migration Assay (Wound Healing) Treatment->Migration Invasion Invasion Assay (Transwell) Treatment->Invasion GeneExpression Gene Expression Analysis (qPCR for MMPs) Treatment->GeneExpression AnimalModel Animal Model (e.g., Xenograft) DrugAdministration Administration of This compound TumorImplantation->DrugAdministration MetastasisAnalysis Analysis of Metastasis (e.g., Lung Nodules) DrugAdministration->MetastasisAnalysis

References

Safety Operating Guide

Navigating the Safe Disposal of (+)-Matairesinol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. (+)-Matairesinol, a lignan found in various plants, requires careful consideration for its disposal due to its potential environmental impact. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Core Principles of this compound Disposal

The primary safety concern associated with this compound is its environmental hazard. It is classified as very toxic to aquatic life with long-lasting effects[1]. Therefore, direct discharge into sewer systems or the environment is strictly prohibited[2]. The recommended disposal method involves collection and transfer to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing[2].

Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:

  • Safety Goggles: Wear tightly fitting safety goggles with side-shields[2].

  • Gloves: Use chemical-impermeable gloves[2].

  • Protective Clothing: Wear suitable protective clothing to avoid skin contact[2].

  • Ventilation: Handle the compound in a well-ventilated area to avoid the formation of dust and aerosols[2].

Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe disposal of this compound waste.

  • Segregation: Isolate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous waste.

  • Containerization: Place the waste in a suitable, closed, and clearly labeled container[2]. The label should identify the contents as "this compound waste" and include relevant hazard pictograms.

  • Storage: Store the sealed waste container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents[1][2].

  • Accidental Spill Management: In the event of a spill, prevent further leakage if it is safe to do so. Absorb the spill with an inert material (e.g., diatomite, universal binders) and collect it for disposal[1]. Decontaminate the affected surfaces by scrubbing with alcohol[1].

  • Professional Disposal: Arrange for the collection and disposal of the this compound waste by a licensed chemical waste management company[1][2][3]. Ensure that the disposal method complies with all local, state, and federal regulations[1].

Quantitative Disposal Data

Currently, specific quantitative limits (e.g., concentration thresholds) for the disposal of this compound are not publicly available in the reviewed safety data sheets. The guiding principle is to treat all quantities of this compound waste as hazardous and dispose of them through a licensed facility.

ParameterValueSource
Disposal Method Licensed chemical destruction plant or controlled incineration.[2]
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[1]
Sewer Discharge Prohibited.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Initial Handling cluster_1 Waste Segregation & Containment cluster_2 Storage & Final Disposal A Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from other waste streams B->C D Place in a labeled, sealed container C->D E Store in a cool, dry, well-ventilated area D->E F Arrange for collection by a licensed waste disposal service E->F G Final Disposal: Incineration or Chemical Destruction F->G

References

Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Matairesinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of (+)-Matairesinol, a lignan with diverse biological activities. Adherence to these protocols is crucial for minimizing risks and ensuring the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

Proper PPE is non-negotiable when handling this compound. The following equipment is mandatory to prevent exposure and ensure personal safety.

Protection TypeRequired EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust conform to recognized safety standards to protect against splashes.
Hand Protection Protective glovesChemical-impermeable gloves should be worn. Inspect gloves for integrity before each use.
Body Protection Impervious clothingA lab coat or other protective clothing is necessary to prevent skin contact.
Respiratory Protection Suitable respiratorUse a respirator if ventilation is inadequate or when handling the powder form to avoid inhalation of dust.
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and streamline your workflow.

1. Engineering Controls and Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended to minimize inhalation exposure.[1][2]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing.[1][3] Do not eat, drink, or smoke in areas where the compound is handled.[1]

  • Dust and Aerosol Prevention: Take care to avoid the formation of dust and aerosols when working with the powdered form.[1][2]

2. Storage:

Proper storage is critical to maintain the stability and integrity of this compound.

FormStorage TemperatureConditions
Powder -20°CKeep in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.[1]
In Solvent -80°CStore in a tightly sealed container in a cool, well-ventilated area.[1]

3. Accidental Release Measures:

In the event of a spill, follow these steps immediately:

  • Evacuate: Evacuate personnel from the affected area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1]

  • Clean-up: For solutions, absorb with a finely-powdered liquid-binding material such as diatomite. Decontaminate surfaces by scrubbing with alcohol.[1]

Disposal Plan: Responsible Waste Management

This compound is very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is a critical environmental responsibility.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a suitable, sealed container.

  • Disposal: Dispose of the contents and container at an approved waste disposal plant.[1] Do not release into the environment.[1]

Hazard Summary
Hazard ClassificationDescription
Acute Oral Toxicity Category 4: Harmful if swallowed.[1]
Acute Aquatic Toxicity Category 1: Very toxic to aquatic life.[1]
Chronic Aquatic Toxicity Category 1: Very toxic to aquatic life with long lasting effects.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the key procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation & Handling cluster_post Post-Handling & Disposal Receive Receive this compound Store Store Appropriately (-20°C or -80°C) Receive->Store DonPPE Don Personal Protective Equipment Store->DonPPE Handle Handle in Ventilated Area (Fume Hood) DonPPE->Handle Decontaminate Decontaminate Work Area Handle->Decontaminate DoffPPE Doff & Dispose of Contaminated PPE Decontaminate->DoffPPE Dispose Dispose of Waste (Approved Facility) DoffPPE->Dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Matairesinol
Reactant of Route 2
(+)-Matairesinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.